2-Fluoro-6-(trifluoromethyl)benzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERPYCCZRGZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341111 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-18-6 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-6-(trifluoromethyl)benzophenone CAS number and properties
An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzophenone
Introduction: A Keystone Building Block in Modern Chemistry
This compound is a highly functionalized aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzophenone core substituted with sterically demanding and electronically influential fluorine and trifluoromethyl groups on the same phenyl ring, imparts a distinct profile of reactivity and stability.[1] The strategic placement of these substituents—a strongly electron-withdrawing trifluoromethyl (CF₃) group and a moderately electron-withdrawing fluorine (F) atom ortho to the carbonyl bridge—creates a molecule that is both a versatile synthetic intermediate and a valuable scaffold for advanced applications.[1]
This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's core properties, synthetic methodologies, characteristic reactivity, and key applications. The insights provided herein are intended to facilitate its effective utilization in research and development settings.
Core Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The identity and key characteristics of this compound are summarized below.
Identifier:
Structural and Molecular Data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈F₄O | [2][3][4] |
| Molecular Weight | 268.21 g/mol | [1][2][5] |
| IUPAC Name | methanone | [] |
| Synonyms | This compound | [2][3] |
| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [1][2] |
| Density | 1.306 g/cm³ | [] |
| Boiling Point | 355.2°C at 760 mmHg | [] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. The electron-withdrawing nature of the F and CF₃ groups on the benzoyl precursor presents a unique challenge, rendering the acyl carbon less electrophilic and complicating traditional synthetic routes.
Method 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a direct approach. The key is the acylation of benzene using 2-fluoro-6-(trifluoromethyl)benzoyl chloride as the acylating agent.
Protocol:
-
Activation of Carboxylic Acid: The precursor, 2-fluoro-6-(trifluoromethyl)benzoic acid, is first converted into its more reactive acid chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Lewis Acid Catalysis: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the benzoyl chloride.[1]
-
Acylation: The acylium ion is then reacted with an excess of benzene, which acts as the nucleophile, to form the benzophenone product.
-
Workup: The reaction is quenched, typically with a dilute acid, and the product is extracted and purified via chromatography or recrystallization.
Causality Insight: The primary challenge in this method is the deactivating effect of the fluorine and trifluoromethyl groups on the benzoyl chloride. These groups withdraw electron density, making the formation of the acylium ion less favorable. Consequently, forcing conditions and a robust Lewis acid are necessary to drive the reaction to completion.[1]
Method 2: Organometallic Addition-Oxidation Pathway
To circumvent the challenges of a deactivated Friedel-Crafts substrate, an alternative route involving organometallic reagents is often employed. This method builds the ketone by first forming a secondary alcohol, which is subsequently oxidized.
Protocol:
-
Organometallic Reagent Formation: An organometallic reagent is prepared from a suitable precursor, such as 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. This can be a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium like n-BuLi).
-
Nucleophilic Addition: The freshly prepared organometallic reagent is reacted with benzaldehyde. The nucleophilic carbon of the organometallic attacks the electrophilic carbonyl carbon of the aldehyde.[1]
-
Intermediate Formation: An acidic workup protonates the resulting alkoxide to yield the diaryl-methanol intermediate, methanol.
-
Oxidation: The secondary alcohol is then oxidized to the target ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC), a Swern oxidation, or other mild oxidation protocols.[1]
Causality Insight: This pathway is often preferred as it avoids the harsh Lewis acidic conditions of the Friedel-Crafts reaction and is more tolerant of the electron-deficient aromatic ring. The success of this method hinges on the efficient formation of the initial organometallic reagent.
Caption: Key synthetic routes to this compound.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electronic influence of its substituents. The F and CF₃ groups are potent electron-withdrawing groups that activate the aromatic ring towards specific transformations.[1]
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing groups, particularly those positioned ortho and para to a leaving group, are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. In this case, the fluorine atom serves as an excellent leaving group.
Mechanism:
-
Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step.
-
Meisenheimer Complex Formation: The attack forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and is effectively stabilized by the ortho-CF₃ group and the para-carbonyl group.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.
Causality Insight: The SNAr reaction is highly efficient for this substrate precisely because the CF₃ and carbonyl groups provide the necessary electronic "sink" to stabilize the high-energy Meisenheimer intermediate. The fluorine atom's high electronegativity also contributes to making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[1]
Caption: Generalized mechanism for SNAr on the title compound.
Applications in Research and Development
The unique properties of this compound make it a high-value building block in several advanced fields.
Medicinal Chemistry and Drug Discovery
This compound is a critical scaffold for the construction of Active Pharmaceutical Ingredients (APIs). The benzophenone core is a well-established pharmacophore found in numerous bioactive molecules. The incorporation of fluorine and trifluoromethyl groups is a proven strategy in modern drug design to enhance a candidate's pharmacological profile.[7]
-
Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Membrane Permeability & Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[7]
-
Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with biological targets like enzymes and receptors, thereby enhancing binding affinity.[1]
Derivatives of this scaffold are actively investigated for targeted therapies in oncology and for treating neurological diseases, including complex conditions like Alzheimer's disease.[1]
Materials Science
Beyond pharmaceuticals, the distinct electronic and photophysical characteristics of this molecule are leveraged in materials science.
-
Organic Light-Emitting Diodes (OLEDs): It serves as a key component in the synthesis of materials for emissive layers in OLEDs, contributing to enhanced display brightness and energy efficiency.[1]
-
UV-Curing and Photoinitiation: Like many benzophenones, it possesses strong UV absorption properties, making it an effective photoinitiator in UV-curing technologies for coatings, inks, and adhesives, leading to rapid and durable polymerization.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Wear suitable personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid the formation and inhalation of dust and aerosols.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
Hazards: While specific toxicity data for this exact isomer is limited, related compounds like 2-fluoro-3-(trifluoromethyl)benzophenone and 2-fluoro-5-(trifluoromethyl)benzophenone are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It is prudent to handle this compound with similar precautions.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its sterically hindered and electronically activated structure provides a platform for complex molecular design, from life-saving pharmaceuticals to next-generation electronics. A thorough understanding of its synthesis, reactivity, and properties, as detailed in this guide, is paramount for scientists and researchers aiming to harness its full potential.
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Synthesis and characterization of 2-Fluoro-6-(trifluoromethyl)benzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-(trifluoromethyl)benzophenone
Foreword: The Strategic Value of Fluorinated Benzophenones
This compound is a highly valued fluorinated building block in the landscape of modern chemical research and development.[1] Its molecular architecture, featuring a benzophenone core with sterically demanding and electronically influential fluorine and trifluoromethyl groups on the same aromatic ring, imparts a unique profile of stability and reactivity.[1] This strategic placement of fluorine moieties is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, this compound serves as a critical scaffold for creating active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies for oncology and neurological disorders.[1] Beyond pharmaceuticals, its distinct electronic and photophysical properties are leveraged in materials science, finding use in Organic Light-Emitting Diodes (OLEDs) and as a photoinitiator in UV-curing technologies.[1]
This guide offers a comprehensive overview of the primary synthetic routes, detailed characterization methodologies, and essential safety protocols for this compound, tailored for researchers and professionals in organic synthesis and drug discovery.
Part 1: Strategic Synthesis Pathways
The synthesis of this compound can be approached through several established methodologies. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to specific functional groups. Below, we explore the three most prevalent and logical strategies.
Strategy 1: Friedel-Crafts Acylation
This classical electrophilic aromatic substitution provides a direct route to the benzophenone core. The key transformation involves the acylation of benzene with a reactive derivative of 2-fluoro-6-(trifluoromethyl)benzoic acid.
Causality and Mechanistic Insight: The primary challenge in this approach lies in the electronic nature of the acylating agent. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the benzoyl chloride derivative towards electrophilic substitution.[1] Therefore, the selection of a potent Lewis acid catalyst is critical to generate the acylium ion electrophile in sufficient concentration to drive the reaction to completion.[1]
Detailed Protocol:
-
Activation of the Carboxylic Acid: 2-Fluoro-6-(trifluoromethyl)benzoic acid is first converted to its more reactive acid chloride. In a flask equipped with a reflux condenser and a gas outlet, the benzoic acid derivative is treated with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux until the evolution of gas (SO₂ or CO/CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1]
-
Acylation Reaction: The crude benzoyl chloride is dissolved in an excess of benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath, and a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude product is then purified by column chromatography or recrystallization.
Strategy 2: Grignard Reagent Addition and Subsequent Oxidation
This multi-step approach offers a robust alternative, circumventing the potential difficulties associated with Friedel-Crafts reactions on deactivated systems.[1] It involves the creation of a C-C bond via a nucleophilic attack, followed by an oxidation step.
Causality and Mechanistic Insight: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The strategy hinges on creating an organometallic nucleophile from the fluorinated aromatic ring, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting secondary alcohol is a stable intermediate that can be readily oxidized to the target ketone. This pathway is often preferred for its reliability and high yield.
Detailed Protocol:
-
Grignard Reagent Formation: A Grignard reagent is prepared from a suitable starting material, such as 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. Magnesium turnings are activated (e.g., with a crystal of iodine) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[2] The aryl halide, dissolved in anhydrous solvent, is added dropwise to initiate the formation of the organomagnesium halide.[1][2]
-
Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of benzaldehyde in the same anhydrous solvent is added dropwise.[1] The reaction is highly exothermic and addition should be controlled to maintain the temperature. After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.
-
Oxidation: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). After extraction and drying, the intermediate diaryl-methanol is oxidized to the final benzophenone.[1] Common oxidizing agents for this step include pyridinium chlorochromate (PCC), chromic acid (Jones oxidation), or Swern oxidation.
-
Purification: The final product is isolated and purified using standard techniques like column chromatography.
Strategy 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl systems, which can be adapted for ketone synthesis.[3][4]
Causality and Mechanistic Insight: This reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate.[3] For the synthesis of this compound, this can be achieved by coupling 2-fluoro-6-(trifluoromethyl)benzoyl chloride with phenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] Its mild conditions and tolerance for a wide array of functional groups make it an attractive modern alternative.[5]
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, 2-fluoro-6-(trifluoromethyl)benzoyl chloride, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene, dioxane/water).
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove the base and boron-containing byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three primary synthetic strategies discussed.
Caption: Synthetic routes to this compound.
Part 2: Characterization and Spectroscopic Analysis
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O | [6][7] |
| Molecular Weight | 268.21 g/mol | [6][7] |
| CAS Number | 208173-18-6 | [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the two phenyl rings. The exact chemical shifts and coupling patterns will be influenced by the positions of the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon spectrum will display distinct signals for each of the 14 carbons. Key resonances include the carbonyl carbon (C=O) typically found downfield (δ > 190 ppm), the carbon attached to the trifluoromethyl group, which appears as a quartet due to C-F coupling, and the carbon directly bonded to the fluorine atom, which will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.
-
¹⁹F NMR: This is a critical characterization technique. The ¹⁹F NMR spectrum provides direct evidence for the fluorine-containing groups.[8] It is expected to show two distinct signals:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI-MS), the spectrum will show a molecular ion peak (M⁺) at m/z = 268, corresponding to the molecular formula C₁₄H₈F₄O.[7] Common fragmentation patterns may include the loss of phenyl (C₆H₅) or benzoyl (C₆H₅CO) fragments.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. The most prominent and diagnostic absorption will be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1660-1690 cm⁻¹. Other bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.
Part 3: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Adherence to proper handling protocols is essential.
Hazard Identification:
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13]
Recommended Precautions:
-
Engineering Controls: Handle the compound in a well-ventilated place, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety glasses with side shields or goggles.[6][13] A face shield may be necessary if there is a splash hazard.
-
Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[6] Wash hands thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in creating high-value molecules for diverse applications. The synthetic strategies outlined in this guide—Friedel-Crafts acylation, Grignard addition-oxidation, and Suzuki-Miyaura coupling—offer versatile and robust methods for its preparation. Each route presents a unique set of advantages and challenges, allowing researchers to select the most appropriate pathway based on their specific laboratory context. The rigorous characterization through NMR, MS, and IR spectroscopy is essential for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in medicinal chemistry and materials science. By adhering to the stringent safety protocols detailed herein, scientists can confidently and safely harness the potential of this pivotal chemical building block.
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Spectroscopic data (NMR, IR, MS) of 2-Fluoro-6-(trifluoromethyl)benzophenone
An In-Depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-(trifluoromethyl)benzophenone
Introduction
This compound (CAS No. 208173-18-6) is a sophisticated fluorinated building block pivotal in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzophenone core with sterically demanding and powerfully electron-withdrawing fluorine and trifluoromethyl groups in an ortho configuration, imparts unique electronic and conformational properties.[1] These characteristics are leveraged to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates and to develop advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1]
Part 1: Molecular Structure and Spectroscopic Implications
The key to interpreting the spectra of this compound lies in understanding its unique structural features and the resulting electronic environment.
-
Asymmetry: The substituted phenyl ring is highly asymmetric, meaning all three of its aromatic protons and all of its aromatic carbons are chemically distinct.
-
Electron-Withdrawing Effects: Both the fluorine (-F) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing via the inductive effect. The -CF₃ group is a powerful deactivator and meta-director, while the -F atom is deactivating but an ortho-, para-director due to resonance.[1] This creates a complex electronic landscape on the substituted ring.
-
Steric Hindrance: The proximity of the bulky -CF₃ group, the -F atom, and the benzoyl group forces the two phenyl rings to be significantly twisted out of the plane of the central carbonyl group. This conformation is critical as it influences through-space NMR interactions.[1]
Below is the annotated structure used for all subsequent spectral assignments.
Caption: Annotated structure of this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.
Experimental Protocol: NMR Analysis
Causality Behind Choices: Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR because it is chemically inert and its signal appears at 0 ppm, away from most analyte signals. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry vial.[2][3]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm to optimize the shimming process.[4]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer on the sample.
-
Acquire data with a standard pulse sequence (e.g., zg30).
-
Use 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
Process and calibrate the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire data using a standard proton-decoupled ¹⁹F pulse sequence.
-
Process and reference the spectrum relative to an external standard of CFCl₃.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the two aromatic rings.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.80 - 7.70 | m | 2H | H2', H6' | Protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield. |
| ~ 7.65 - 7.55 | m | 1H | H4' | The para proton of the unsubstituted ring, less deshielded than the ortho protons. |
| ~ 7.50 - 7.40 | m | 2H | H3', H5' | The meta protons of the unsubstituted ring, least deshielded of this ring system. |
| ~ 7.75 | t, J ≈ 8.0 Hz | 1H | H4 | This proton is between two electron-withdrawing groups, but steric effects can be complex. It will be coupled to H3 and H5. |
| ~ 7.60 | d, J ≈ 8.0 Hz | 1H | H5 | Coupled primarily to H4. |
| ~ 7.35 | t, J ≈ 8.0 Hz | 1H | H3 | Coupled to H4 and the ortho fluorine atom, likely appearing as a triplet of doublets (td) or a complex triplet. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display 14 unique signals. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 | C7' (C=O) | Carbonyl carbons in benzophenones are significantly deshielded. |
| ~ 160 (d) | C2 | Carbon directly bonded to fluorine shows a large one-bond C-F coupling (¹JCF) and is shifted downfield. |
| ~ 138 | C1' | Quaternary carbon of the unsubstituted ring, attached to the carbonyl. |
| ~ 134 | C4' | Para carbon of the unsubstituted ring. |
| ~ 132 (q) | C6 | Quaternary carbon attached to the CF₃ group, showing C-F coupling (²JCCF). |
| ~ 131 | C4 | Aromatic CH carbon on the substituted ring. |
| ~ 130 | C2', C6' | Ortho carbons of the unsubstituted ring. |
| ~ 128 | C3', C5' | Meta carbons of the unsubstituted ring. |
| ~ 127 (d) | C1 | Quaternary carbon, shows smaller C-F coupling (²JCCF). |
| ~ 126 | C5 | Aromatic CH carbon on the substituted ring. |
| ~ 123 (q, ¹JCF ≈ 275 Hz) | C(F₃) | The trifluoromethyl carbon shows a very large one-bond C-F coupling and a characteristic chemical shift.[5] |
| ~ 118 (d) | C3 | Aromatic CH carbon ortho to the fluorine, showing C-F coupling (²JCCF). |
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum provides direct information about the fluorinated positions.
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | s | -CF₃ | The chemical shift for a trifluoromethyl group on an aromatic ring typically falls in this region.[5] |
| ~ -110 to -120 | m | -F | The chemical shift for a fluorine atom directly attached to an aromatic ring is expected in this range. It will show coupling to nearby protons. |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Causality Behind Choices: ATR-FTIR is chosen for its simplicity and minimal sample preparation. It is suitable for solid or liquid samples and provides high-quality spectra without the need for making KBr pellets.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Data
The IR spectrum is expected to be dominated by absorptions from the carbonyl group, the aromatic rings, and the carbon-fluorine bonds. The NIST Chemistry WebBook confirms that an IR spectrum for this compound is available.[6]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 1670 | Strong | C=O Stretch | Diaryl Ketone |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1350 - 1100 | Very Strong | C-F Stretch | -CF₃ and Ar-F |
| < 900 | Medium-Strong | C-H Bending (out-of-plane) | Aromatic C-H |
Part 4: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides information about the molecular weight of a compound and offers structural clues through its characteristic fragmentation pattern.[1] An EI-MS spectrum for this compound is noted as available in the NIST Chemistry WebBook.[6]
Experimental Protocol: Electron Ionization (EI)-MS
Causality Behind Choices: EI at 70 eV is the standard method for generating reproducible mass spectra with extensive fragmentation, creating a unique "fingerprint" for library matching and structural elucidation.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons accelerated to an energy of 70 eV.
-
Ion Separation: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrometry Fragmentation Data
The molecular formula is C₁₄H₈F₄O, with a molecular weight of 268.21 g/mol .[4] The fragmentation will be driven by the stability of the resulting carbocations.
Caption: Predicted primary fragmentation pathway for this compound.
Predicted Key Fragments:
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 268 | [C₁₄H₈F₄O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 249 | [C₁₄H₈F₃O]⁺ | •F | Loss of a fluorine atom from the CF₃ group (less common) |
| 163 | [C₇H₄F₄]⁺ | •C₇H₅O (Benzoyl radical) | Cleavage alpha to the carbonyl, forming the stable 2-fluoro-6-(trifluoromethyl)phenyl cation. |
| 105 | [C₇H₅O]⁺ | •C₇H₄F₄ | Cleavage alpha to the carbonyl, forming the very stable benzoyl cation. This is often the base peak for benzophenones. |
| 77 | [C₆H₅]⁺ | CO (from m/z 105) | Loss of carbon monoxide from the benzoyl cation to form the phenyl cation. |
Summary and Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its use in high-stakes research and development. This guide outlines the theoretical underpinnings and predicted data for its characterization by NMR, IR, and MS. The ¹H and ¹³C NMR spectra are expected to be complex due to the molecule's asymmetry and the influence of its fluorine substituents. ¹⁹F NMR provides direct confirmation of the fluorinated groups. The IR spectrum is characterized by a strong carbonyl absorption and intense C-F stretching bands. Finally, mass spectrometry should confirm the molecular weight and show characteristic fragmentation patterns, notably the formation of the m/z 105 benzoyl cation. Together, these techniques provide a self-validating system for confirming the identity, structure, and purity of this important chemical building block.
References
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Solubility Profile of 2-Fluoro-6-(trifluoromethyl)benzophenone: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
2-Fluoro-6-(trifluoromethyl)benzophenone is a fluorinated benzophenone derivative of significant interest in medicinal chemistry and materials science.[1] Its utility as a high-value building block for complex molecules, including active pharmaceutical ingredients (APIs) and materials for Organic Light-Emitting Diodes (OLEDs), is well-established.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive assessments, detailed experimental protocols for both qualitative and quantitative determination, and practical applications in purification by recrystallization.
Introduction: The Molecular Architecture and Its Implications
This compound (CAS No. 208173-18-6) possesses a unique molecular structure that dictates its physicochemical properties.[1][2] The molecule is built upon a benzophenone core, which is inherently nonpolar and hydrophobic. However, the strategic placement of two highly electronegative substituents on one of the phenyl rings—a fluorine atom and a trifluoromethyl (CF₃) group—introduces significant electronic and steric complexity.[1]
Key Structural Features:
-
Benzophenone Core: A large, aromatic, and largely nonpolar framework.
-
Carbonyl Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Fluorine Atom: A strongly electron-withdrawing group that introduces polarity.[3]
-
Trifluoromethyl Group (CF₃): A potent electron-withdrawing and lipophilic group that can influence molecular packing and interactions.[1]
The interplay between the nonpolar aromatic rings and the polar C-F, C=O, and C-CF₃ bonds results in a molecule with a complex and nuanced polarity profile. Understanding this profile is the key to predicting and manipulating its solubility.[4]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][6]
-
Polar Solvents (e.g., water, ethanol, methanol) engage in strong dipole-dipole interactions and/or hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker London dispersion forces.
-
Polar Aprotic Solvents (e.g., acetone, THF, dichloromethane) have dipole moments but do not have acidic protons to donate for hydrogen bonding.
Based on the structure of this compound, we can make the following predictions:
-
Low Solubility in Highly Polar Protic Solvents (e.g., Water): The large, nonpolar hydrocarbon backbone of the molecule is expected to dominate, leading to poor solubility in water.
-
High Solubility in Aromatic and Chlorinated Solvents: Solvents like toluene, dichloromethane, and chloroform are likely to be effective due to their ability to interact with the aromatic rings and accommodate the molecule's overall shape and polarity.
-
Moderate to High Solubility in Polar Aprotic Solvents: Ethers (like THF), ketones (like acetone), and esters (like ethyl acetate) are expected to be good solvents. Their polarity can interact with the carbonyl and fluorinated groups, while their organic character can solvate the aromatic core.
-
Variable Solubility in Alcohols: Short-chain alcohols like methanol and ethanol may show moderate solubility, balancing polar interactions with the functional groups and nonpolar interactions with the hydrocarbon skeleton.
-
Low Solubility in Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): The polarity introduced by the carbonyl, fluorine, and trifluoromethyl groups will likely hinder solubility in purely aliphatic, nonpolar solvents.
A summary of these predictions is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Mismatch in polarity; weak dispersion forces insufficient to overcome solute-solute interactions. |
| Nonpolar Aromatic | Toluene, Benzene | High | "Like dissolves like" principle applies due to shared aromatic character (π-π stacking). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions and ability to solvate the aromatic core. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | Good balance of polarity to interact with functional groups and nonpolar character. |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the carbonyl group, but the large nonpolar core limits high solubility. |
| Highly Polar Protic | Water | Very Low | The molecule is predominantly hydrophobic and nonpolar. |
Experimental Determination of Solubility
While predictions are useful, empirical testing is essential for accurate solubility data.[7] The following protocols describe methods for both rapid qualitative assessment and precise quantitative measurement.
Workflow for Solubility Assessment
The following diagram outlines the logical flow for assessing the solubility of the target compound.
Caption: Workflow for determining the solubility of the target compound.
Protocol 1: Rapid Qualitative Solubility Testing
This method provides a quick assessment of solubility in various solvents, which is useful for initial screening and selecting solvents for chromatography or recrystallization.[8][9]
Materials:
-
This compound
-
An array of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, dichloromethane, toluene, hexane)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation: Place approximately 5-10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
-
Iteration: Continue adding solvent in 0.1 mL portions up to a total volume of 1 mL.[10]
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 1 mL of solvent.
-
Sparingly Soluble: Only a portion of the compound dissolves, or it requires significantly more solvent.
-
Insoluble: No significant amount of the solid dissolves.
-
-
Documentation: Record the results in a table for easy comparison.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized standard for determining the equilibrium solubility of a compound.[7] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (excess amount)
-
Chosen solvent of interest
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial (ensure solid is visible after equilibration). Add a known volume of the solvent.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the signal to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.
Application in Practice: Purification via Recrystallization
A primary application of solubility data is in the purification of solid compounds by recrystallization.[11] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at low temperatures.[11][12]
Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.[11]
Protocol 3: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent(s) should be determined from the experimental data gathered in Protocol 1. A solvent pair system (e.g., ethanol/water or dichloromethane/hexane) may be effective.[13]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid just dissolves completely.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.[11] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity.
Troubleshooting: If the compound "oils out" (separates as a liquid instead of a solid), reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[13]
Conclusion
The solubility of this compound is governed by its complex molecular structure, which combines a large nonpolar framework with highly polar functional groups. While theoretical principles provide a strong predictive foundation, experimental determination remains crucial for accurate data. The protocols outlined in this guide offer researchers a systematic approach to characterizing the solubility of this important chemical building block, enabling its effective use in synthesis, purification, and formulation development.
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1). Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzophenone. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Shuklov, I. A., Dubrovina, N. V., & Börner, A. (n.d.). pK a and Polarity of Fluorinated and Common Solvents 3,5-13. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
The Chemistry Tutor. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Retrieved from [Link]
-
Alabugin, I. V., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Retrieved from [Link]
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- 13. benchchem.com [benchchem.com]
Commercial availability and suppliers of 2-Fluoro-6-(trifluoromethyl)benzophenone
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzophenone: Synthesis, Commercial Availability, and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Benzophenone Building Block
This compound is a highly functionalized aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzophenone core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group in a sterically hindered ortho-position, imparts a unique electronic and conformational profile.[1] The presence of these fluorine moieties is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This guide provides a comprehensive overview of the technical details of this compound (CAS No. 208173-18-6), covering its chemical properties, synthesis methodologies, commercial suppliers, key applications, and essential safety protocols for researchers, chemists, and professionals in drug development.
Physicochemical Properties
The distinct properties of this compound are central to its utility as a chemical intermediate. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the carbonyl group.
| Property | Value | Source |
| CAS Number | 208173-18-6 | [1][2][3] |
| Molecular Formula | C₁₄H₈F₄O | [2][3] |
| Molecular Weight | 268.21 g/mol | [1][2][3] |
| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [1][2] |
| DSSTox ID | DTXSID90341111 | [2] |
| MDL Number | MFCD00061255 | [3] |
| Category | Bulk Drug Intermediates | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to forming the diaryl ketone structure.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The standard method involves the reaction of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a strong Lewis acid catalyst. The strong deactivating effects of the fluorine and trifluoromethyl groups on the benzoyl chloride necessitate a robust catalyst to generate the acylium ion electrophile required for the reaction to proceed efficiently.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. For research use only.
-
Preparation of the Acid Chloride:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-(trifluoromethyl)benzoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1] This intermediate is often used directly in the next step.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in an excess of dry benzene, which serves as both the reactant and solvent.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Commercial Availability and Suppliers
This compound is available from various chemical suppliers, primarily for research and development purposes. Purity levels and quantities may vary.
| Supplier | Location Focus | Notes |
| Shaanxi Dideu Medichem Co. Ltd. | Global | A manufactory with several years of experience listed on Echemi.[2] |
| Benchchem | Global | Supplies the compound for research use only (RUO).[1] |
| BLD Pharm | Global | Offers the product for research purposes, with options for cold-chain transportation.[3] |
| Chem-Impex | Global | Provides the related starting material, 2-Fluoro-6-(trifluoromethyl)benzaldehyde.[4] |
| Ambeed, Inc. (via Sigma-Aldrich) | Global | Supplies the related precursor, 2-Fluoro-6-methylbenzoyl chloride. |
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several advanced applications.
Medicinal Chemistry and Drug Discovery
The primary application of this compound is as a critical scaffold for the synthesis of active pharmaceutical ingredients (APIs).[1] The strategic placement of fluorine and the CF₃ group helps to fine-tune the pharmacokinetic properties of drug candidates.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[5]
-
Binding Affinity: The electron-withdrawing nature of the substituents can modulate the pKa of nearby functional groups and enhance interactions with biological targets.[1]
-
Bioisosterism: The difluoromethylene (CF₂) group is a known bioisostere for ketone functionalities, which can be a useful strategy for improving metabolic stability while retaining biological activity.[6]
-
Therapeutic Areas: Derivatives are actively being investigated for targeted therapies in oncology and for treating complex neurological disorders like Alzheimer's disease.[1]
Materials Science
Beyond pharmaceuticals, this benzophenone derivative possesses distinct electronic and photophysical properties that are leveraged in materials science.[1]
-
OLEDs: It serves as a key component in the synthesis of materials for emissive layers in Organic Light-Emitting Diodes (OLEDs), contributing to enhanced brightness and efficiency.[1]
-
Photoinitiators: Its strong UV absorption characteristics make it an effective photoinitiator for UV-curing applications in coatings, inks, and adhesives, enabling faster and more durable finishes.[1]
-
Advanced Polymers: As a fluorinated building block, it is used to create high-performance polymers with superior thermal stability and chemical resistance for demanding industries like aerospace and automotive.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound and related fluorinated compounds. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general precautions for related benzophenones should be followed.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Safe Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7] Prevent the formation of dust and aerosols.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it in an inert atmosphere and away from incompatible materials.[2][3]
-
Fire Safety: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Conclusion
This compound stands out as a high-value, versatile intermediate chemical. Its engineered structure, combining the stability of the C-F bond with the reactivity of the ketone group, provides a powerful tool for chemists and researchers. From enhancing the properties of next-generation pharmaceuticals to enabling the development of advanced materials, the strategic application of this fluorinated building block continues to drive innovation across multiple scientific disciplines.
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Reactivity profile of 2-Fluoro-6-(trifluoromethyl)benzophenone
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-6-(trifluoromethyl)benzophenone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No. 208173-18-6). This fluorinated building block possesses a unique electronic and steric architecture, making it a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in medicinal chemistry and materials science, where the strategic incorporation of fluorine and trifluoromethyl moieties is a well-established strategy for modulating molecular properties.[1][2][3] This document delves into the synthetic routes, the distinct reactivity at both the carbonyl group and the highly activated aromatic ring, and the mechanistic underpinnings of its key transformations. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a practical and insightful resource.
Introduction: A Molecule of Strategic Importance
This compound is a ketone featuring a benzoyl group attached to a 2-fluoro-6-(trifluoromethyl)phenyl ring. Its molecular structure is characterized by the ortho-disposition of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—on one of the aromatic rings.[1] This arrangement creates a sterically hindered environment and profoundly influences the molecule's electronic properties, rendering the fluorinated ring highly electron-deficient.
This unique profile is engineered to enhance chemical stability and confer specific properties to derivative compounds.[1] In the realm of medicinal chemistry , this scaffold is critical for constructing Active Pharmaceutical Ingredients (APIs), particularly for targeted therapies in oncology and neurology.[1] The inclusion of F and CF₃ groups is a proven method to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][4] In materials science , this benzophenone derivative is leveraged for its distinct photophysical characteristics, finding applications in Organic Light-Emitting Diodes (OLEDs) and as a photoinitiator in UV-curing technologies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 208173-18-6 | [5][6] |
| Molecular Formula | C₁₄H₈F₄O | [5][6] |
| Molecular Weight | 268.21 g/mol | [5][6] |
| IUPAC Name | methanone | [6] |
| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [5][6] |
Synthetic Pathways to the Core Scaffold
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Friedel-Crafts Acylation
A traditional approach involves the Friedel-Crafts acylation of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride.
-
Causality: The reaction requires a potent Lewis acid catalyst (e.g., AlCl₃) to generate the acylium ion electrophile. However, the strong deactivating nature of the fluorine and trifluoromethyl groups on the benzoyl chloride necessitates robust reaction conditions to drive the acylation to completion.[1]
Caption: Organometallic addition-oxidation pathway.
Reactivity Profile: A Tale of Two Sites
The reactivity of this compound is dominated by two key features: the electrophilic carbonyl carbon and the highly electron-deficient fluorinated aromatic ring.
Reactions at the Carbonyl Group
The benzophenone moiety undergoes typical ketone reactions, although rates can be influenced by the steric bulk of the ortho substituents.
The selective reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. [1]
-
Expertise & Causality: Reagents like sodium borohydride (NaBH₄) are ideal for this transformation as they are mild enough to selectively reduce aldehydes and ketones without affecting the robust C-F bonds or the trifluoromethyl group. [1]More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are often unnecessary and require more stringent anhydrous conditions. The choice of NaBH₄ in a protic solvent like methanol or ethanol offers a reliable and operationally simple protocol.
Table 2: Comparison of Reducing Agents for Ketone Reduction
| Reagent | Formula | Reactivity Profile | Typical Conditions |
| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones. Unreactive towards esters, amides, and C-F bonds. [1] | Methanol/Ethanol, 0°C to RT |
| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive; reduces most carbonyl functional groups. Reacts violently with water. | Anhydrous Ether/THF, 0°C |
Protocol 1: Reduction of this compound
-
Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. [7]5. Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the effervescence ceases.
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield (2-fluoro-6-(trifluoromethyl)phenyl)(phenyl)methanol.
The addition of organometallic reagents, such as Grignard reagents, proceeds via nucleophilic attack on the carbonyl carbon to form tertiary alcohols after an acidic workup. [8]
-
Causality: The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react violently with water. [8][9]The ortho-fluoro and trifluoromethyl groups create significant steric hindrance, which may slow the rate of addition compared to an unsubstituted benzophenone.
Reactivity of the Fluorinated Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The most significant and synthetically useful aspect of the molecule's reactivity profile is its susceptibility to Nucleophilic Aromatic Substitution (SNAr).
-
Expertise & Causality: The SNAr mechanism is a two-step addition-elimination process. [1]The presence of the strongly electron-withdrawing F and CF₃ groups at the ortho and para positions relative to the leaving group (in this case, the C-F bond itself is the reaction site) is critical. These groups powerfully stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, thereby lowering the activation energy for the reaction. [1][10][11]The fluorine atom serves as an excellent leaving group in this context because the C-F bond is polarized and its departure is facilitated by the formation of a stable aromatic system in the final step. This makes the C2 position the primary site for nucleophilic attack.
Caption: General mechanism for SNAr reaction.
Protocol 2: General SNAr with an Amine Nucleophile
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reagents: Add the amine nucleophile (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 2-amino-6-(trifluoromethyl)benzophenone derivative.
Potential for Transition Metal-Catalyzed Cross-Coupling
While the C-F bond is the strongest carbon-halogen bond, its activation in cross-coupling reactions is a field of growing interest.
-
Expertise & Causality: Reactions like the Suzuki-Miyaura cross-coupling typically involve C-Cl, C-Br, and C-I bonds. [12][13]C-F bond activation is more challenging and requires specialized palladium or nickel catalyst systems with highly electron-donating and bulky phosphine ligands. [12]The reaction would proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [14]While not a routine transformation for this substrate, it represents a potential avenue for advanced synthetic applications.
Visualization of Experimental Workflow
The successful execution of these reactions relies on a systematic and rigorous experimental workflow.
Caption: A typical experimental workflow diagram.
Conclusion and Future Outlook
This compound is a highly versatile chemical intermediate whose reactivity is intelligently directed by its unique substitution pattern. The interplay between the carbonyl group and the activated aromatic ring allows for orthogonal chemical modifications, making it a powerful tool for building molecular complexity. The well-defined reactivity for SNAr reactions provides a reliable platform for introducing a wide range of functional groups, which is invaluable in drug discovery programs. Future research may focus on expanding the scope of transition metal-catalyzed C-F bond functionalization of this substrate, further enhancing its synthetic utility.
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This compound . NIST Chemistry WebBook. Available at: [Link]
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2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem . National Institutes of Health. Available at: [Link]
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Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b . ResearchGate. Available at: [Link]
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2-(Trifluoromethyl)benzophenone . NIST Chemistry WebBook. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Institutes of Health. Available at: [Link]
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Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols . ACS Publications. Available at: [Link]
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Reduction of benzophenone Overview Q&A . YouTube. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent . Henry Rzepa's Blog. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives . National Institutes of Health. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. Available at: [Link]
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Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm . ResearchGate. Available at: [Link]
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Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester . ResearchGate. Available at: [Link]
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Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids . ChemRxiv. Available at: [Link]
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2-(trifluoromethyl)benzophenone . NIST Chemistry WebBook. Available at: [Link]
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Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen . DigitalOcean. Available at: [Link]
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Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol . YouTube. Available at: [Link]
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The Strategic Deployment of 2-Fluoro-6-(trifluoromethyl)benzophenone in Modern Medicinal Chemistry: A Technical Guide
Abstract
The confluence of a fluorine atom and a trifluoromethyl group on a benzophenone scaffold, as exemplified by 2-Fluoro-6-(trifluoromethyl)benzophenone, presents a compelling starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this uniquely substituted chemical entity in medicinal chemistry. We will delve into the strategic rationale for its use, supported by an analysis of its physicochemical properties and reactivity. Furthermore, this guide will present detailed synthetic strategies, case studies of analogous compounds in drug discovery, and comprehensive experimental protocols for the evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of fluorinated scaffolds in their therapeutic programs.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The deliberate incorporation of fluorine into drug candidates is a well-established and highly successful strategy in medicinal chemistry.[1][2] The unique properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The introduction of a trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These attributes often translate to improved oral bioavailability and a longer duration of action.
This compound is a prime exemplar of a building block designed to harness these benefits. Its molecular architecture, featuring a benzophenone core with sterically demanding and electronically distinct fluorine and trifluoromethyl substituents on the same aromatic ring, offers a unique platform for the synthesis of novel drug candidates, particularly in the realms of oncology and neurological diseases.[1]
Physicochemical Properties and Synthetic Rationale
The strategic placement of the fluorine and trifluoromethyl groups in this compound dictates its reactivity and utility as a synthetic intermediate. The strong electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic ring to which they are attached.[1]
| Property | Influence of Fluorine and Trifluoromethyl Groups |
| Metabolic Stability | The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation.[1] This can block common sites of metabolism, leading to an increased half-life of the drug candidate. |
| Lipophilicity | The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. |
| Binding Affinity | The electronic effects of these groups can modulate the pKa of nearby functionalities and create favorable interactions with biological targets, potentially increasing binding affinity and potency. |
| Reactivity | The electron-withdrawing nature of the substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.[1] |
Synthetic Pathways to this compound
Several synthetic routes can be employed to prepare this compound. A common and direct method involves the Friedel-Crafts acylation of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1]
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The Strategic deployment of 2-Fluoro-6-(trifluoromethyl)benzophenone in Contemporary Drug Discovery: A Technical Guide
Introduction: The Physicochemical Advantages of the 2-Fluoro-6-(trifluoromethyl)benzophenone Core
This compound is a highly valued fluorinated building block in modern chemical research and drug development.[1] Its molecular architecture, featuring a benzophenone core with strategically placed fluorine and trifluoromethyl (CF3) groups on the same aromatic ring, imparts a unique, sterically hindered, and electronically distinct profile.[1] This strategic fluorination is a well-established method for enhancing a drug candidate's metabolic stability, membrane permeability, and binding affinity for biological targets.[1]
The potent electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly modulates the electronic properties of the aromatic ring. This electronic influence, combined with the steric hindrance, makes this compound a versatile intermediate for synthesizing complex molecules with potential therapeutic applications in areas such as oncology and the treatment of neurodegenerative conditions like Alzheimer's disease.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 208173-18-6 | [NIST[2]] |
| Molecular Formula | C₁₄H₈F₄O | [NIST[2]] |
| Molecular Weight | 268.21 g/mol | [NIST[2]] |
| IUPAC Name | methanone | [BOC Sciences[]] |
| Boiling Point | 355.2°C at 760 mmHg | [BOC Sciences[]] |
| Density | 1.306 g/cm³ | [BOC Sciences[]] |
Synthesis of the Core Scaffold: Methodologies and Experimental Protocols
The synthesis of this compound can be achieved through several strategic routes, primarily involving Friedel-Crafts acylation or a Grignard reaction followed by oxidation.
Friedel-Crafts Acylation Approach
A common and direct method for synthesizing benzophenones is the Friedel-Crafts acylation.[1] This involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst.
Caption: Friedel-Crafts Acylation workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Activation of the Carboxylic Acid: Convert 2-Fluoro-6-(trifluoromethyl)benzoic acid to its more reactive acid chloride derivative, 2-Fluoro-6-(trifluoromethyl)benzoyl chloride. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend a robust Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an excess of dry benzene, which serves as both the solvent and the reactant.
-
Acylation: Cool the mixture in an ice bath and slowly add the 2-Fluoro-6-(trifluoromethyl)benzoyl chloride dropwise from the dropping funnel with vigorous stirring. The electron-withdrawing groups on the benzoyl chloride necessitate a potent Lewis acid to facilitate the formation of the acylium ion.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Grignard Reagent Approach
An alternative synthetic strategy involves the use of a Grignard reagent, which is particularly useful to avoid the potential challenges of Friedel-Crafts reactions with deactivated substrates.[1]
Caption: Grignard reaction workflow for this compound.
Experimental Protocol: Grignard Reaction and Oxidation
-
Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react 1-halo-2-fluoro-6-(trifluoromethyl)benzene (where halo is typically bromine or iodine) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard or organolithium reagent.[1]
-
Reaction with Benzaldehyde: Cool the freshly prepared Grignard reagent in an ice bath and add a solution of benzaldehyde in the same anhydrous solvent dropwise with stirring. Allow the reaction to proceed at room temperature for a few hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diaryl-methanol intermediate.
-
Oxidation: Dissolve the crude diaryl-methanol intermediate in a suitable solvent (e.g., dichloromethane) and treat it with an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) to yield the final benzophenone product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Derivatives and Their Therapeutic Potential: A Landscape of Bioactivity
While specific derivatives synthesized directly from this compound are not extensively reported in publicly available literature, the broader class of compounds containing the 2-fluoro-6-(trifluoromethyl)phenyl moiety has shown significant promise in various therapeutic areas. This section will explore representative examples of such derivatives to illustrate the potential applications of the core scaffold.
Kinase Inhibitors in Oncology
The 2-fluoro-6-(trifluoromethyl)phenyl group is a key pharmacophore in the design of various kinase inhibitors for cancer therapy. The unique electronic and steric properties of this moiety can contribute to enhanced binding affinity and selectivity for the target kinase.
A notable example is the development of mTOR inhibitors. Torin2, a potent and selective mTOR inhibitor, incorporates a related 3-(trifluoromethyl)phenyl group. While not a direct derivative, the structure-activity relationship (SAR) studies highlight the importance of the trifluoromethylphenyl moiety for potent inhibitory activity.
Table 2: Representative Kinase Inhibitors with Trifluoromethylphenyl Scaffolds
| Compound | Target Kinase(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Torin2 | mTOR | EC₅₀ = 0.25 nM | [Liu et al., 2011[4]] |
| BMS-986142 | BTK | - | [Watterson et al., 2016[5]] |
| Compound 17d | mPGES-1 | IC₅₀ = 8 nM | [Bioorg. Med. Chem. Lett., 2016[6]] |
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of the kinase, a fluorescently labeled antibody, and a GFP-substrate in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Initiate the kinase reaction by adding ATP and the GFP-substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution of EDTA containing the terbium-labeled antibody.
-
Signal Measurement: After a further incubation period, measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Agents for Neurodegenerative Diseases
The 2-fluoro-6-(trifluoromethyl)phenyl scaffold is also being explored for the development of agents targeting neurodegenerative diseases. The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.
Fluorinated benzophenones have been investigated as multipotent agents for Alzheimer's disease, targeting β-secretase (BACE-1) and acetylcholinesterase (AChE).[7] While not direct derivatives of the title compound, these studies underscore the potential of the fluorinated benzophenone core in designing neuroprotective agents.
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Methodological & Application
Application Notes and Protocols: 2-Fluoro-6-(trifluoromethyl)benzophenone as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Fluorinated Benzophenones in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine and fluorinated moieties into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] 2-Fluoro-6-(trifluoromethyl)benzophenone stands out as a high-value, fluorinated building block, offering a unique combination of steric and electronic properties. Its benzophenone core is a recognized scaffold in numerous pharmaceuticals, and the strategic placement of the fluorine and trifluoromethyl groups on the same aromatic ring creates a sterically hindered and electronically deficient environment, priming it for specific chemical transformations.[1] This document provides a detailed exploration of the application of this compound as a precursor for the synthesis of key pharmaceutical intermediates, with a focus on practical, field-proven protocols.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 208173-18-6 | [1] |
| Molecular Formula | C₁₄H₈F₄O | [1] |
| Molecular Weight | 268.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) |
Application Focus: Synthesis of a Key Intermediate for the FGFR Inhibitor CH5183284 (Debio 1347)
A significant application of this compound is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[2][3] One such inhibitor is CH5183284 (also known as Debio 1347), which has shown promise in clinical trials for patients with FGFR genetic alterations.[2][3][4] The core of CH5183284 contains a substituted benzophenone moiety, which can be efficiently synthesized from this compound.
The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of the precursor is displaced by an amine. The electron-withdrawing nature of the trifluoromethyl group and the benzoyl group activates the aromatic ring, making the ortho-fluorine a suitable leaving group for this reaction.
Reaction Scheme: Nucleophilic Aromatic Substitution
The synthesis of the key intermediate, 2-((2-methylpyridin-3-yl)amino)-6-(trifluoromethyl)benzophenone, proceeds via the SNAr reaction between this compound and 2-methyl-3-aminopyridine.
Caption: Synthesis of the CH5183284 intermediate.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of 2-((2-methylpyridin-3-yl)amino)-6-(trifluoromethyl)benzophenone. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.
Materials:
-
This compound (1.0 eq)
-
2-Methyl-3-aminopyridine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2-methyl-3-aminopyridine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-((2-methylpyridin-3-yl)amino)-6-(trifluoromethyl)benzophenone, as a solid.
Causality and Experimental Insights
-
Choice of Base: Anhydrous potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the amine nucleophile, facilitating its attack on the electron-deficient aromatic ring, while being mild enough to prevent side reactions.
-
Solvent Selection: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction, particularly given the steric hindrance around the reaction center.
-
Inert Atmosphere: While not always strictly necessary for SNAr reactions, an inert atmosphere is good practice to prevent any potential oxidative side reactions, especially when heating for extended periods.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of the pharmaceutical intermediate.
Caption: Experimental workflow for the synthesis.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. The protocol detailed herein for the synthesis of a key intermediate of the FGFR inhibitor CH5183284 (Debio 1347) showcases the utility of this building block in modern drug discovery programs. The principles of nucleophilic aromatic substitution, driven by the unique electronic properties of the fluorinated aromatic ring, can be extended to a wide range of nitrogen, oxygen, and sulfur nucleophiles, opening avenues for the creation of diverse molecular libraries for screening and lead optimization. As the demand for targeted therapies continues to grow, the strategic application of such fluorinated precursors will undoubtedly play a pivotal role in the development of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Substituted Quinolines via Friedländer Annulation of 2-Fluoro-6-(trifluoromethyl)benzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimalarial and anti-inflammatory therapies[1][2]. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, bioavailability, and binding affinity to biological targets[3][4][5][6]. The CF₃ group, with its high electronegativity and lipophilicity, can significantly modulate the physicochemical properties of the parent molecule, often leading to improved therapeutic profiles[7][8].
This application note provides a comprehensive guide to the synthesis of highly functionalized, fluorinated quinolines using 2-Fluoro-6-(trifluoromethyl)benzophenone as a key building block. The protocol leverages the classic Friedländer annulation, a reliable and versatile condensation reaction between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group[9][10][11]. By employing a starting material with both fluoro and trifluoromethyl substituents, this protocol offers a direct route to quinolines with unique electronic and steric properties, making them valuable candidates for drug discovery and materials science research.
Reaction Principle: The Friedländer Annulation
The Friedländer synthesis is a powerful cyclocondensation reaction that forms the quinoline ring system.[12] The general mechanism, which can be catalyzed by either acid or base, typically proceeds through one of two primary pathways[2][9][13]:
-
Aldol Condensation Pathway: The reaction begins with an intermolecular aldol condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group, followed by dehydration to yield the aromatic quinoline ring.[2]
-
Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[9]
The choice of catalyst and reaction conditions can influence the predominant pathway and is crucial for optimizing reaction efficiency and yield[2][14]. In this protocol, we will focus on an acid-catalyzed approach, which is highly effective for this class of substrates.
Role of the Starting Material: this compound
The selection of this compound (CAS 208173-18-6) is strategic. The strongly electron-withdrawing trifluoromethyl and fluoro groups activate the attached aromatic ring, influencing the reactivity of the ketone and the amino group (once the fluorine is substituted)[3].
-
Trifluoromethyl (CF₃) Group: This group enhances the electrophilicity of the carbonyl carbon, potentially facilitating the initial condensation step. In the final product, its presence can significantly impact biological activity and pharmacokinetic properties.[15][16]
-
Fluoro (F) Group: Positioned ortho to the CF₃ group, the fluorine atom is a key reactive site. While this protocol uses a 2-amino derivative (formed in situ or pre-synthesized), the fluoro group makes the parent compound susceptible to nucleophilic aromatic substitution (SNAr), which is a common pathway to introduce the required amino group for the Friedländer reaction.
Experimental Protocol: Synthesis of 4-phenyl-5-(trifluoromethyl)-quinoline derivative
This protocol details the synthesis of a substituted quinoline via the acid-catalyzed Friedländer condensation of a 2-amino-6-(trifluoromethyl)benzophenone derivative with an active methylene compound (e.g., ethyl acetoacetate).
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 2-Amino-6-(trifluoromethyl)benzophenone | N/A | C₁₄H₁₀F₃NO | Synthesized from this compound |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | Reagent grade, ≥99% |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | C₇H₈O₃S | Catalyst, monohydrate |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction and chromatography |
| Hexane | 110-54-3 | C₆H₁₄ | For chromatography |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃(aq) | For work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-6-(trifluoromethyl)benzophenone (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous toluene (20 mL) as the solvent, followed by ethyl acetoacetate (1.2 mmol, 1.2 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 10 mol%). The use of an acid catalyst is crucial for promoting both the condensation and subsequent cyclodehydration steps under milder conditions than uncatalyzed thermal reactions.[9]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient (e.g., starting from 9:1) to isolate the pure quinoline product.[1]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visual Schematics
Overall Reaction Scheme
The diagram below illustrates the acid-catalyzed Friedländer annulation between 2-amino-6-(trifluoromethyl)benzophenone and ethyl acetoacetate.
Caption: General scheme for the Friedländer synthesis of a substituted quinoline.
Experimental Workflow
This workflow diagram visualizes the key stages of the synthesis, from setup to final product characterization.
Caption: Step-by-step experimental workflow for quinoline synthesis.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Solutions |
| Reaction Time | 4-8 hours | Issue: Incomplete reaction. Solution: Ensure reagents are anhydrous. Increase catalyst loading slightly (e.g., to 15 mol%) or extend reaction time. |
| Yield | 60-85% (post-purification) | Issue: Low yield. Solution: Verify the purity of starting materials. Optimize reaction temperature. Inefficient extraction can lead to product loss; ensure proper phase separation during work-up. |
| Purity | >95% (by NMR) | Issue: Impurities remain after chromatography. Solution: Side reactions like self-condensation of ethyl acetoacetate can occur.[13] Use a finer gradient during chromatography or consider recrystallization as an alternative purification step. |
| Regioselectivity | N/A (symmetrical ketone partner) | Issue: (With unsymmetrical ketones) Formation of regioisomers. Solution: This is a known challenge in Friedländer synthesis.[11] Switching to a base catalyst or using specialized catalytic systems may be required to control regioselectivity. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Toluene and ethyl acetate are flammable. Keep away from ignition sources. p-Toluenesulfonic acid is corrosive and can cause skin and eye irritation. Handle with care.
-
Hazards: The safety profile of the specific starting material, this compound, and its amino derivative should be consulted from the supplier's Safety Data Sheet (SDS). Related compounds are known to be skin and eye irritants.[17][18][19]
Conclusion
This application note details a reliable and robust protocol for the synthesis of substituted quinolines bearing a trifluoromethyl group, utilizing the Friedländer annulation. The method is highly adaptable and provides a direct pathway to novel heterocyclic compounds that are of significant interest to the pharmaceutical and material science sectors.[1][20] By carefully controlling reaction conditions and following the outlined purification procedures, researchers can efficiently generate diverse libraries of fluorinated quinolines for further investigation.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
Chembid. (n.d.). Exploring Heterocyclic Chemistry: Synthesis of Trifluoromethyl Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Heterocycles. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct trifluoromethylation of a quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved from [Link]
-
The Torch. (n.d.). Fluorine: An emerging compound in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 208173-18-6 [benchchem.com]
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- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemxyne.com [chemxyne.com]
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- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. synquestlabs.com [synquestlabs.com]
- 19. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
Application of 2-Fluoro-6-(trifluoromethyl)benzophenone in the Synthesis of Agrochemicals: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Benzophenones in Agrochemical Discovery
In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing moieties into molecular scaffolds is a proven strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation by crop and pest organisms.
2-Fluoro-6-(trifluoromethyl)benzophenone is a prime exemplar of a high-value, fluorinated building block. Its sterically hindered and electronically distinct profile makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide delves into the application of this compound as a key precursor in the synthesis of a class of benzophenone-based herbicides, providing detailed protocols and mechanistic insights for researchers in the field.
Core Application: Synthesis of Substituted 2-Trifluoromethylbenzophenone Herbicides
Research has demonstrated that certain 2-trifluoromethylbenzophenone derivatives exhibit potent and selective herbicidal activity. These compounds have been shown to be effective against a broad spectrum of grass and broadleaf weeds, while displaying a commendable safety profile in key crops such as soybean, corn, and cotton.[1] The this compound core provides a robust scaffold for the introduction of further substituents to fine-tune the herbicidal spectrum and efficacy.
Logical Framework for Synthesis
The general synthetic strategy involves leveraging the reactivity of the two phenyl rings of the this compound core to introduce additional functional groups that are crucial for herbicidal activity. This is typically achieved through electrophilic aromatic substitution reactions.
Caption: Logical workflow for the synthesis of herbicidal benzophenones.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative herbicidal 2-trifluoromethylbenzophenone derivative. These protocols are intended for execution by trained chemists in a well-equipped laboratory setting.
Protocol 1: Nitration of this compound
This protocol describes the introduction of a nitro group onto the phenyl ring of the benzophenone, a common step in the synthesis of many active agrochemicals.
Objective: To synthesize 2-Fluoro-6-(trifluoromethyl)-X'-nitrobenzophenone.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 208173-18-6 | 268.21 g/mol | 10.0 g (37.3 mmol) |
| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 g/mol | 15 mL |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 30 mL |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 100 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (30 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (15 mL) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Starting Material: Dissolve this compound (10.0 g, 37.3 mmol) in dichloromethane (20 mL) and add it to the dropping funnel. Add the solution dropwise to the nitrating mixture over 30 minutes, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired nitrobenzophenone derivative.
Expected Yield: 85-95%
Causality of Experimental Choices:
-
The use of a mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-deficient phenyl rings of the benzophenone.
-
The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.
-
Dichloromethane is used as a solvent as it is inert to the reaction conditions and facilitates the dissolution of the starting material.
Protocol 2: Synthesis of a Polychlorinated 2-Trifluoromethylbenzophenone Herbicide
This protocol outlines the chlorination of a benzophenone derivative, a key step in producing a potent herbicide.[1]
Objective: To synthesize a polychlorinated 2-trifluoromethylbenzophenone derivative.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2-Trifluoromethylbenzophenone derivative | - | - | 10.0 g |
| Chlorine Gas | 7782-50-5 | 70.90 g/mol | As needed |
| Ferric Chloride (anhydrous) | 7705-08-0 | 162.20 g/mol | 0.5 g (catalyst) |
| Carbon Tetrachloride | 56-23-5 | 153.82 g/mol | 100 mL |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser connected to a gas trap, dissolve the 2-trifluoromethylbenzophenone derivative (10.0 g) in carbon tetrachloride (100 mL).
-
Catalyst Addition: Add anhydrous ferric chloride (0.5 g) to the solution.
-
Chlorination: Bubble chlorine gas through the solution at a moderate rate while stirring at room temperature. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 20-30 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove any dissolved chlorine.
-
Purification: Filter the reaction mixture to remove the catalyst. Wash the filtrate with a 5% sodium thiosulfate solution to remove any remaining traces of chlorine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude polychlorinated product. Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Ferric chloride is a Lewis acid catalyst that polarizes the Cl-Cl bond, making the chlorine more electrophilic and facilitating the electrophilic aromatic substitution.
-
Carbon tetrachloride is a suitable solvent for chlorination reactions due to its inertness.
-
The gas trap is essential for neutralizing the unreacted chlorine gas and the HCl gas produced during the reaction.
Visualization of the Synthetic Pathway
Caption: Synthetic route to a herbicidal polychlorinated nitrobenzophenone.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile platform for the synthesis of novel agrochemicals. The protocols detailed herein provide a foundational understanding of how this building block can be elaborated into potent herbicidal compounds. The principles of electrophilic aromatic substitution are key to unlocking the potential of this scaffold. Future research in this area could focus on the synthesis of a wider array of derivatives through various substitution patterns and the introduction of diverse functional groups to explore their full potential as next-generation crop protection agents.
References
- Fluorine-containing benzophenone derivatives.
Sources
Application Notes & Protocols: Photochemical Reactions Involving 2-Fluoro-6-(trifluoromethyl)benzophenone
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-6-(trifluoromethyl)benzophenone in photochemical reactions. This document offers insights into the unique photochemical behavior of this fluorinated benzophenone derivative and provides exemplary protocols for its application as a photosensitizer.
Introduction: The Unique Photochemical Profile of this compound
This compound is a specialized aromatic ketone that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility in photochemistry is derived from the foundational photophysical properties of the benzophenone core, which are significantly modulated by the presence of ortho-fluoro and trifluoromethyl substituents.[1]
Like its parent compound, this compound is expected to exhibit strong absorption in the UV region, leading to the population of an excited singlet state (S₁). The hallmark of benzophenone photochemistry is the highly efficient intersystem crossing (ISC) from the S₁ state to a long-lived triplet state (T₁).[2] This triplet state is the primary photoactive species, capable of initiating a variety of chemical transformations through energy transfer or hydrogen abstraction.[3]
The ortho-fluoro and trifluoromethyl groups are strongly electron-withdrawing, which can influence the energy levels of the excited states and the overall reactivity.[1] These substituents can also introduce steric hindrance around the carbonyl group, potentially affecting intermolecular processes. A thorough understanding of these electronic and steric effects is crucial for designing and optimizing photochemical reactions with this compound.
Core Photophysical Principles
The photochemical reactions of this compound are governed by the population and decay of its electronically excited states. A Jablonski diagram provides a conceptual framework for these processes.
Caption: Jablonski diagram illustrating the key photophysical processes for a benzophenone derivative.
Upon absorption of UV radiation, the molecule is promoted to the S₁ state. Due to efficient spin-orbit coupling, it rapidly undergoes intersystem crossing to the T₁ state. This triplet state is the key intermediate in the photochemical reactions described in this guide.
Application in Photosensitized [2+2] Cycloadditions
One of the primary applications of benzophenone derivatives is as photosensitizers for [2+2] cycloaddition reactions.[4] In this process, the triplet sensitizer transfers its energy to an alkene, promoting it to its triplet state, which can then dimerize or react with another ground-state alkene.
Exemplary Protocol: Photosensitized Dimerization of an Alkene
This protocol describes a general procedure for the dimerization of an alkene using this compound as a photosensitizer.
Materials:
-
This compound
-
Alkene substrate (e.g., cyclohexene)
-
Anhydrous solvent (e.g., acetonitrile or benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow:
Caption: General workflow for a photosensitized [2+2] cycloaddition reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (0.1 eq) in the chosen anhydrous solvent. The concentration of the alkene should typically be in the range of 0.1-0.5 M.
-
Degassing: Seal the vessel and thoroughly degas the solution by bubbling with nitrogen or argon for at least 30 minutes. This step is critical to remove dissolved oxygen, which can quench the triplet state of the sensitizer.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction temperature should be controlled, typically at room temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane dimer.
Expert Insights and Causality:
-
Choice of Sensitizer: this compound is chosen for its expected high triplet energy, a prerequisite for efficient energy transfer to the alkene. The electron-withdrawing substituents may slightly increase the triplet energy compared to unsubstituted benzophenone.
-
Solvent Selection: The choice of solvent is crucial. It should be transparent to the UV light used and inert under the reaction conditions. Acetonitrile and benzene are common choices.
-
Degassing: The triplet excited state of the sensitizer is readily quenched by molecular oxygen. Thorough degassing is therefore essential for achieving a high quantum yield.
-
Substituent Effects: The steric bulk of the ortho-substituents on the benzophenone may slightly hinder the bimolecular energy transfer process. However, the electronic effects are expected to maintain a high intersystem crossing efficiency.
Application in Photoreductive Coupling and Hydrogen Abstraction
Benzophenones are well-known to undergo photoreduction in the presence of a hydrogen donor, typically an alcohol, to form benzopinacols.[5] This reaction proceeds via hydrogen abstraction by the triplet excited benzophenone from the donor molecule.
Exemplary Protocol: Photoreduction to a Fluorinated Benzopinacol
This protocol provides a method for the photoreductive coupling of this compound to its corresponding benzopinacol.
Materials:
-
This compound
-
Isopropanol (as both solvent and hydrogen donor)
-
Photoreactor with a UV lamp
-
Quartz or Pyrex reaction vessel
-
Inert gas supply
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound in isopropanol in the reaction vessel. A concentration of 0.1 M is a good starting point.
-
Degassing: Degas the solution with nitrogen or argon for 30 minutes.
-
Irradiation: Irradiate the solution with the UV lamp. The benzopinacol product is often insoluble and will precipitate out of the solution as the reaction progresses.
-
Isolation: Once the reaction is complete (as indicated by the formation of a significant amount of precipitate or by TLC analysis), cool the mixture and collect the solid product by filtration.
-
Purification: The precipitated product is often of high purity. If necessary, it can be further purified by recrystallization.
Reaction Mechanism:
Caption: Simplified mechanism for the photoreduction of a benzophenone (BP) to a benzopinacol (BP-BP).
Expert Insights and Causality:
-
Hydrogen Donor: Isopropanol is an excellent hydrogen donor because the resulting isopropanol radical is relatively stable.
-
Quantum Yield: The quantum yield of this reaction can be affected by the electronic nature of the benzophenone. Electron-withdrawing groups can sometimes decrease the rate of hydrogen abstraction.
-
Intramolecular vs. Intermolecular Reactions: For ortho-substituted benzophenones, intramolecular hydrogen abstraction (photoenolization) can be a competing process.[6] However, the absence of abstractable ortho-hydrogens in this compound should favor the intermolecular reaction.
Quantitative Data Summary
While specific photophysical data for this compound is not widely available in the literature, the following table provides typical values for unsubstituted benzophenone for comparison.
| Property | Value | Source |
| Absorption Maximum (λmax) | ~340 nm (n→π*) | [7] |
| Molar Absorptivity (ε) at λmax | ~100-200 M⁻¹cm⁻¹ | [7] |
| Triplet Energy (ET) | ~69 kcal/mol | [3] |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | [3] |
It is anticipated that the fluoro and trifluoromethyl substituents will cause a slight blue shift in the n→π* absorption band and potentially a minor increase in the triplet energy.
Safety Considerations
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure that the photoreactor is properly shielded.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Mitchell, D. P. (2012).
- Haag, R., & Scaiano, J. C. (1995). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Oregon State University. (2014).
- BenchChem. (2025). The Photophysics of Substituted Benzophenones: A Technical Guide for Researchers and Drug Development Professionals.
- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- BenchChem. (2025). This compound | CAS 208173-18-6.
- PubMed Central. (2020).
- PubMed Central. (2021).
- European Patent Office. (1988).
- Royal Society of Chemistry. (2023).
- MDPI. (2023).
- University of California, Irvine. (2004).
- NIST. (2025). This compound.
- PubChem. (2025). 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764.
- Royal Society of Chemistry. (2022).
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (1972). US3642906A - Manufacture of benzophenone.
- Google Patents. (2015). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- Frontiers. (2022).
- ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone.
- Royal Society of Chemistry. (2014). Electron transfer from the benzophenone triplet excited state directs the photochemical synthesis of gold nanoparticles.
- Princeton University. (2012). Ab initio reaction kinetics of hydrogen abstraction from methyl formate by hydrogen, methyl, oxygen, hydroxyl, and hydroperoxy radicals.
Sources
- 1. This compound|CAS 208173-18-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 6. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. sfera.unife.it [sfera.unife.it]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluoro-6-(trifluoromethyl)benzophenone
Welcome to the technical support center for the purification of crude 2-Fluoro-6-(trifluoromethyl)benzophenone (FTBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this sterically hindered and electronically unique fluorinated ketone.
Understanding the Molecule and Potential Impurities
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, commonly achieved through Friedel-Crafts acylation of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride, can lead to several impurities that may complicate purification.[1]
Common Impurities:
-
Unreacted Starting Materials: Residual 2-fluoro-6-(trifluoromethyl)benzoyl chloride or the corresponding benzoic acid.
-
Over-acylated Byproducts: Di-acylated benzene derivatives, which can arise if the reaction conditions are not carefully controlled.
-
Positional Isomers: Although the ortho-directing effect of the fluorine and trifluoromethyl groups is strong, minor amounts of other isomers may form.
-
Solvent Residues: Residual solvents from the reaction and work-up.
-
Decomposition Products: Depending on the reaction and work-up conditions, minor degradation of the starting materials or product can occur.
The first step in any purification strategy is to assess the purity of the crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Initial Purity Assessment: Thin-Layer Chromatography (TLC)
Before committing to a large-scale purification, it is crucial to develop a reliable TLC method to visualize the product and impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 plates | The polar stationary phase allows for good separation of aromatic ketones based on polarity. The fluorescent indicator aids in visualization under UV light. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | This solvent system offers a good polarity range to effectively separate the relatively non-polar benzophenone product from more polar impurities. The optimal ratio should be determined experimentally to achieve an Rf value of ~0.3-0.4 for the desired product, which generally translates well to column chromatography. |
| Visualization | UV lamp (254 nm) | Aromatic compounds like FTBP will appear as dark spots on the fluorescent background. |
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude FTBP.
Caption: Purification workflow for crude FTBP.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of crude this compound.
Column Chromatography
Column chromatography is a highly effective method for purifying FTBP, often yielding purities greater than 98%.[2][3]
Q1: My column is running very slowly, what could be the cause?
A1: Slow column flow is often due to the silica gel being packed too tightly or the presence of very fine particles. Ensure you use silica gel with a suitable mesh size (e.g., 230-400 mesh). Another cause could be the precipitation of your compound at the top of the column if it is not fully dissolved in the loading solvent.
Troubleshooting Steps:
-
Check for Fines: Allow the silica gel to settle in the slurry before packing and decant any very fine particles.
-
Proper Packing: Use the "slurry method" to pack your column, which helps in creating a homogenous packing.
-
Loading: Ensure your crude product is fully dissolved in a minimum amount of eluent or a less polar solvent before loading onto the column.
Q2: I'm not getting good separation between my product and an impurity.
A2: Poor separation is typically due to an inappropriate solvent system. The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in broad, overlapping bands.
Troubleshooting Steps:
-
Optimize TLC: Before running the column, systematically test different ratios of your hexane:ethyl acetate mobile phase with TLC to find a system that gives good separation between your product and the impurity. Aim for a ΔRf of at least 0.2.
-
Use a Gradient: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can significantly improve separation.
-
Consider a Different Stationary Phase: For challenging separations of fluorinated compounds, a fluorinated stationary phase may offer different selectivity.[4]
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane. The amount of silica should be about 50-100 times the weight of your crude product.
-
Prepare the Sample: Dissolve the crude FTBP in a minimal amount of dichloromethane or the initial eluent.
-
Load the Column: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elute: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and collect fractions. Gradually increase the polarity of the eluent as needed.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Expected Yield | >85%[1] |
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent can be found.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is common when the solution is supersaturated or cooled too quickly.
Troubleshooting Steps:
-
Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then cool slowly.
-
Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites.
Q4: I have a very low yield after recrystallization.
A4: A low yield is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Finding a Suitable Recrystallization Solvent:
A systematic approach is best for identifying an effective recrystallization solvent.
Caption: Systematic approach for recrystallization solvent screening.
Vacuum Distillation
For high-purity requirements or removal of non-volatile impurities, vacuum distillation is an excellent option for thermally stable compounds like FTBP.[5]
Q5: Should I consider vacuum distillation for my crude FTBP?
A5: Yes, especially if your crude material contains high-boiling impurities or if you require very high purity (>99%). The boiling point of this compound is approximately 355.2°C at 760 mmHg, making atmospheric distillation impractical.[] Vacuum distillation significantly lowers the required temperature, preventing thermal decomposition.
Troubleshooting Steps:
-
Ensure a Good Vacuum: A stable, deep vacuum is essential. Use a high-quality vacuum pump and ensure all connections are secure.
-
Prevent Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Insulate the Column: A Vigreux column can improve separation, and insulating the column will help maintain the temperature gradient.
-
Monitor Temperature and Pressure: Carefully monitor the head temperature and the pressure. The product should distill over a narrow temperature range at a constant pressure.
Final Purity Confirmation
After purification, the purity of the this compound should be confirmed using analytical techniques such as:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and absence of proton- or fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
By following this guide, you will be well-equipped to troubleshoot and optimize the purification of crude this compound, ensuring a high-quality product for your research and development needs.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE (EP 3196183 B1). Retrieved from [Link]
- Google Patents. (n.d.). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
-
VACUUBRAND. (n.d.). Fine Vacuum Distillation. Retrieved from [Link]
Sources
- 1. This compound|CAS 208173-18-6 [benchchem.com]
- 2. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
Technical Support Center: Navigating Reactions with 2-Fluoro-6-(trifluoromethyl)benzophenone
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Fluoro-6-(trifluoromethyl)benzophenone. This molecule, with its unique electronic and steric profile, is a valuable building block in medicinal chemistry and materials science for creating complex, high-performance molecules.[1] However, the very features that make it attractive—the sterically demanding ortho-fluoro and trifluoromethyl groups—present significant challenges in achieving successful chemical transformations.
This guide is structured to provide practical, in-depth solutions to common problems encountered during experimentation. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactivity challenges associated with this compound?
A1: The primary challenges stem from the molecule's electronic and steric properties. The fluorine and trifluoromethyl (CF₃) groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] However, the sheer bulk of the CF₃ group and the adjacent fluorine atom creates significant steric hindrance around the reactive sites, particularly the ortho-positions. This steric congestion can impede the approach of nucleophiles and coupling partners, leading to slow reaction rates or complete lack of reactivity.
Q2: How do the fluoro and trifluoromethyl groups influence the reaction mechanisms?
A2: The electron-withdrawing nature of both groups is key. In nucleophilic aromatic substitution (SNAr), these groups stabilize the negatively charged Meisenheimer intermediate, which is crucial for the reaction to proceed.[1] For metal-catalyzed cross-coupling reactions, these groups can influence the oxidative addition and reductive elimination steps. The strong C-F bond can be challenging to activate in some cross-coupling reactions, often requiring specialized catalysts.[2]
Q3: What general safety precautions should be taken when working with this compound?
A3: Standard laboratory safety protocols should be followed. Handle this compound in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Part 2: Troubleshooting Guides for Key Reactions
This section provides detailed troubleshooting for specific, common reactions involving this compound.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a primary reaction pathway for this substrate due to the electron-deficient nature of the aromatic ring.[1] However, steric hindrance can still be a significant barrier.
Problem: Low or no conversion in an SNAr reaction.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation Energy | The steric hindrance from the ortho-substituents raises the activation energy of the reaction. | Increase the reaction temperature. For stubborn reactions, microwave irradiation can be highly effective at providing the necessary energy in a controlled manner. |
| Weak Base | A sufficiently strong base is required to deprotonate the nucleophile or facilitate the reaction, but it should not be overly nucleophilic itself to avoid side reactions. | Use a stronger, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for alcohol nucleophiles. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate. | Employ polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are excellent at solvating cations, leaving the anion (nucleophile) more reactive.[4] |
| Poor Nucleophile | Highly hindered nucleophiles will struggle to approach the sterically crowded aromatic ring. | If possible, use a smaller, more potent nucleophile. If the nucleophile cannot be changed, focus on optimizing the reaction conditions (temperature, base, solvent) to their limits. |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is notoriously sensitive to steric hindrance.[5]
Problem: Low yield in the Buchwald-Hartwig amination of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Catalyst/Ligand | Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates. The ligand plays a crucial role in facilitating the catalytic cycle. | Utilize palladium pre-catalysts with bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families are designed to promote reductive elimination from sterically crowded metal centers.[5][6] |
| Incorrect Base | The choice of base is critical. It must be strong enough to deprotonate the amine but not so coordinating that it poisons the catalyst. | Strong, non-coordinating bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Potassium phosphate (K₃PO₄) can also be used. |
| Reaction Conditions | Buchwald-Hartwig aminations are sensitive to oxygen and water. Temperature and solvent also play a significant role. | Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Toluene and dioxane are common solvents. The optimal temperature is typically in the range of 80-110 °C. |
Guide 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but the C-F bond of this compound can be challenging to activate, and steric hindrance remains a major hurdle.
Problem: Failure of Suzuki-Miyaura coupling.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The C(sp²)-F bond is strong and requires a highly active catalyst for oxidative addition. Steric hindrance further complicates this step. | Employ palladium catalysts with sterically bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[7] These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition. For particularly challenging couplings, nickel catalysts can sometimes be more effective for C-F bond activation.[2] |
| Boronic Acid Decomposition | Boronic acids, especially electron-deficient ones, can be prone to protodeboronation under the basic reaction conditions. | Use potassium trifluoroborate salts instead of boronic acids. Organotrifluoroborates are more stable to protodeboronation and can be highly effective in Suzuki-Miyaura couplings.[7] |
| Inappropriate Base/Solvent System | The base activates the organoboron species, but an incorrect choice can lead to side reactions or catalyst deactivation. | A mixture of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like DMF/water or toluene/water is often effective.[8] The water is crucial for the transmetalation step. |
Part 3: Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and desired product.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Fluoride
-
Preparation: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent), the amine coupling partner (1.2 equivalents), and anhydrous toluene.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt
-
Preparation: To a reaction vessel, add this compound (1.0 equivalent), the potassium aryltrifluoroborate salt (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add a solvent mixture, such as toluene/water (10:1) or DMF/water (10:1).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- Bower, J. F., et al. (2018). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Chemical Science, 9(33), 6845–6850.
- Wang, Y., et al. (2018). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 20(15), 4599–4602.
- Twilton, J., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(37), 12943–12946.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2020). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]
- Vara, B. A., & Johnston, J. N. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy.
-
National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.
-
ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
Rzepa, H. S. (2018). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Retrieved from [Link]
-
ResearchGate. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
-
ResearchGate. (2017). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]
-
ResearchGate. (2020). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
ResearchGate. (2001). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]
-
American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzophenone. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
American Chemical Society. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Retrieved from [Link]
Sources
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- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Side-product formation in the synthesis of 2-Fluoro-6-(trifluoromethyl)benzophenone
Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzophenone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this important synthetic transformation. Our goal is to provide you with actionable, in-depth solutions to minimize side-product formation and maximize the yield and purity of your target compound.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of side-reactions and provide validated protocols to help you achieve consistent and reliable results.
Table of Contents
-
FAQ 1: What are the most common side-products observed in this synthesis, and what causes their formation?
-
FAQ 2: How can I prevent the formation of the tertiary alcohol impurity (2-fluoro-6-(trifluoromethyl)triphenylmethanol)?
-
FAQ 3: My reaction yields a significant amount of biphenyl. What is the cause, and how can it be minimized?
-
Troubleshooting Guide: Low Conversion of Starting Material.
-
Protocol: Recommended Procedure for Grignard Reaction.
-
References
FAQ 1: What are the most common side-products observed in this synthesis, and what causes their formation?
Answer:
The synthesis of this compound, typically achieved via the reaction of an organometallic reagent like phenylmagnesium bromide with a 2-fluoro-6-(trifluoromethyl)benzoyl derivative, is susceptible to several side-reactions. Understanding the origin of these impurities is the first step toward mitigating them.
The two most frequently observed side-products are:
-
Tertiary Alcohol Impurity (e.g., [2-fluoro-6-(trifluoromethyl)phenyl]diphenylmethanol): This is arguably the most common and challenging impurity. It arises from the over-addition of the Grignard reagent to the newly formed ketone. The ketone product is itself an electrophile and can react with a second equivalent of the nucleophilic Grignard reagent. This issue is particularly pronounced if the Grignard reagent is added too quickly or if localized "hot spots" of high concentration occur.
-
Biphenyl: This homocoupling product is formed from the reaction of the Grignard reagent (phenylmagnesium bromide) with itself. Its formation can be catalyzed by certain transition metal impurities or promoted by the presence of oxygen or other oxidizing agents in the reaction mixture.
Mechanistic Overview of Side-Product Formation
Caption: Key reaction pathways in the synthesis.
FAQ 2: How can I prevent the formation of the tertiary alcohol impurity?
Answer:
Controlling the formation of the tertiary alcohol is critical for achieving high purity. The strategy revolves around managing the reactivity and stoichiometry of the Grignard reagent.
Core Principle: The rate of addition of the Grignard reagent to the benzoyl derivative should be slower than the rate of consumption of the newly formed ketone. This is achieved by maintaining a very low instantaneous concentration of the Grignard reagent in the reaction flask.
Key Control Parameters & Recommendations:
| Parameter | Standard Protocol | Recommended Modification for High Purity | Rationale |
| Reaction Temperature | 0 °C to RT | -20 °C to -10 °C | Lower temperatures decrease the rate of the second (undesired) nucleophilic addition more significantly than the first (desired) substitution, improving selectivity. |
| Reagent Addition | Dropwise addition over 30 min | Slow, continuous addition via syringe pump over 2-3 hours | Prevents localized high concentrations of the Grignar reagent, ensuring it reacts with the more electrophilic starting material before the ketone product. |
| Stoichiometry | 1.1 - 1.2 equivalents | 1.0 - 1.05 equivalents | Using a slight excess of the Grignard reagent can drive the reaction to completion but also increases the risk of over-addition. Precise titration of the Grignard reagent is crucial to use the minimum effective amount. |
Experimental Insight: Before starting your main reaction, it is highly recommended to perform a titration of your Grignard reagent solution (e.g., using iodine and sodium thiosulfate) to determine its exact molarity. Commercial Grignard reagents can degrade upon storage, and relying on the label concentration is a common source of error that can lead to unintentional excess and side-product formation.
FAQ 3: My reaction yields a significant amount of biphenyl. What is the cause, and how can it be minimized?
Answer:
The formation of biphenyl is a classic issue in Grignard chemistry, resulting from the homocoupling of phenylmagnesium bromide. This side-reaction is typically promoted by two main factors:
-
Presence of Oxygen: Molecular oxygen can oxidize the Grignard reagent, leading to radical intermediates that couple to form biphenyl.
-
Transition Metal Catalysis: Trace amounts of transition metals like iron, copper, or manganese, which can be present in the magnesium turnings or glassware, can catalyze the coupling reaction.
Troubleshooting & Prevention Strategy:
| Corrective Action | Detailed Procedure | Scientific Rationale |
| Ensure Inert Atmosphere | Purge the reaction flask with dry argon or nitrogen for at least 15-20 minutes before adding solvent. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a gas bubbler). | This displaces atmospheric oxygen, preventing oxidative pathways that lead to biphenyl formation. |
| Use High-Purity Reagents | Use high-purity, unoxidized magnesium turnings for Grignard formation. If using commercial Grignard solutions, ensure they have been stored properly under an inert atmosphere. | Minimizes the presence of catalytic transition metal impurities that can initiate the coupling cascade. |
| Glassware Preparation | Ensure all glassware is scrupulously cleaned and oven-dried before use. A final rinse with acetone followed by drying under vacuum is recommended. | Removes residual metal contaminants and moisture that can interfere with the reaction. |
Troubleshooting Guide: Low Conversion of Starting Material
Issue: Post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 2-fluoro-6-(trifluoromethyl)benzoyl chloride or benzoic acid.
This is a common and frustrating issue that points to problems with the activity of the Grignard reagent.
Troubleshooting Workflow
Technical Support Center: Maximizing Yields with 2-Fluoro-6-(trifluoromethyl)benzophenone
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reaction yields and troubleshoot common issues when working with this versatile but challenging fluorinated building block. The unique electronic and steric profile of this compound, characterized by a sterically hindered and electron-deficient aromatic ring, makes it a valuable precursor in medicinal chemistry and materials science.[1] However, these same properties can present significant synthetic hurdles. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve your desired outcomes with high efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with this compound consistently low?
A1: Low yields often stem from the compound's inherent properties. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring to which they are attached.[1] This electronic deficiency, while beneficial for activating the ring towards nucleophilic aromatic substitution (SNAr), can hinder other reaction types. Additionally, the ortho-positioning of these bulky groups creates significant steric hindrance, which can impede catalyst-substrate interactions and the approach of nucleophiles.
Q2: I'm observing multiple side products in my reaction. What are the likely culprits?
A2: The formation of side products is a common issue. In nucleophilic substitution reactions, incomplete substitution or competing elimination pathways can be problematic. For cross-coupling reactions like Suzuki-Miyaura, common side products include homocoupling of the boronic acid and protodeboronation. In Grignard reactions, side reactions can be initiated by the basicity of the Grignard reagent. Careful optimization of reaction conditions, including temperature, solvent, and the choice of base or catalyst, is crucial to minimize these competing pathways.
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: this compound is a solid with moderate solubility in common organic solvents. If you are experiencing solubility issues, consider using a co-solvent system. Aprotic polar solvents such as DMF, DMSO, THF, or 1,4-dioxane are often good choices. Gentle heating of the reaction mixture can also improve solubility, but be mindful that higher temperatures can sometimes favor side reactions.
Q4: Is this compound stable under my reaction conditions?
A4: The compound is generally stable under a range of conditions. However, under strongly basic or acidic conditions, particularly at elevated temperatures, cleavage of the bond between the carbonyl carbon and the fluorinated ring can occur, leading to the formation of benzoic acid and 2-fluoro-6-(trifluoromethyl)benzoic acid.[1] It is advisable to monitor for the formation of these byproducts, especially during prolonged reaction times or harsh work-up procedures.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary reaction pathway for this compound due to the strong activation of the aromatic ring by the electron-withdrawing substituents.[1] The fluorine atom serves as a good leaving group in this context. However, achieving high yields requires careful control of reaction parameters.
Common Problem: Low Conversion to the Desired Product
Causality: Incomplete reactions are often a result of insufficient nucleophilicity of the attacking species, poor solubility of reactants, or a reaction temperature that is too low. The steric hindrance from the ortho-trifluoromethyl group can also slow down the reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Protocols & Insights
| Parameter | Recommendation & Rationale |
| Base Selection | A strong, non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) without competing in the substitution reaction. Potassium tert-butoxide (t-BuOK) is generally more effective than weaker bases like potassium carbonate (K₂CO₃). |
| Solvent Choice | Polar aprotic solvents like THF, DMF, and DMSO are preferred as they can solvate the cation of the base while leaving the nucleophile's anion more reactive. THF has been shown to be a highly effective solvent in some cases. |
| Temperature | While higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic study of the temperature profile (e.g., room temperature, 50 °C, 80 °C) is recommended. For slow reactions, microwave irradiation can be a powerful tool to rapidly heat the reaction mixture and significantly reduce reaction times, often leading to higher yields. |
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
While the fluorine atom can be displaced in SNAr reactions, for Suzuki-Miyaura coupling, a different leaving group (e.g., bromine or iodine) would typically be required in the 2-position. However, if a derivative of this compound with a suitable leaving group is used, the following troubleshooting guide, adapted from protocols for structurally similar compounds like 2-chloro-6-fluorobenzaldehyde, can be applied.
Common Problem: Catalyst Inactivity and Low Yield
Causality: The steric hindrance from the ortho-substituents and the electron-deficient nature of the aromatic ring can make the oxidative addition step of the catalytic cycle challenging. This often leads to catalyst decomposition and low product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocols & Insights
| Parameter | Recommendation & Rationale |
| Catalyst System | Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. The use of highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to overcome the steric and electronic challenges. |
| Base Selection | The choice of base is critical for the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The base should be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. |
| Reaction Conditions | Rigorous exclusion of oxygen is paramount to prevent catalyst deactivation and homocoupling of the boronic acid. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using anhydrous solvents and reagents is also crucial to prevent protodeboronation of the boronic acid. |
Troubleshooting Guide: Grignard Reactions
The carbonyl group of this compound is a target for nucleophilic attack by Grignard reagents. However, the reaction can be complicated by the steric hindrance around the carbonyl group and the potential for side reactions.
Common Problem: Incomplete Reaction and/or Formation of Byproducts
Causality: The steric bulk of the ortho-substituents can hinder the approach of the Grignard reagent to the carbonyl carbon, leading to incomplete conversion. Additionally, the basicity of the Grignard reagent can lead to enolization or other side reactions if acidic protons are present elsewhere in the molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reactions.
Detailed Protocols & Insights
| Parameter | Recommendation & Rationale |
| Grignard Reagent | The quality of the Grignard reagent is critical. It should be freshly prepared or titrated before use. The reaction to form the Grignard reagent must be conducted under strictly anhydrous conditions to prevent quenching. |
| Reaction Conditions | The addition of the Grignard reagent to the benzophenone derivative should be done at a low temperature (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize side reactions. If the reaction is sluggish due to steric hindrance, the use of a more reactive organolithium reagent or the addition of a Lewis acid catalyst (e.g., CeCl₃) can sometimes improve the yield. |
| Work-up | The reaction should be quenched carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to protonate the resulting alkoxide and minimize the formation of emulsions that can complicate product isolation. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. (A foundational reference for Grignard reactions, historical context).
Sources
Optimizing reaction conditions for the N-arylation of 2-Fluoro-6-(trifluoromethyl)benzophenone
Welcome to the technical support center for the N-arylation of 2-Fluoro-6-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your reaction conditions effectively.
I. Understanding the Challenge: Steric Hindrance and Electronic Effects
The N-arylation of this compound presents a significant synthetic challenge due to the steric hindrance around the reaction center and the electron-withdrawing nature of the substituents. The ortho-fluoro and trifluoromethyl groups create a crowded environment, which can impede the approach of the amine nucleophile and hinder the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion. What are the most likely causes?
Low or no conversion in the N-arylation of this substrate is a common issue. The primary culprits are often related to the catalyst system, reaction conditions, or the quality of the reagents.
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.[3] If you are using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to Pd(0). The choice of ligand is also critical; bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[4]
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine.[5] An inappropriate base can lead to slow reaction rates or decomposition of starting materials. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[6]
-
Poor Solubility: The insolubility of reactants, particularly the inorganic base, is a frequently underestimated cause of reaction failure.[3][6] Ensure that your chosen solvent can adequately dissolve all components at the reaction temperature. Aromatic hydrocarbons like toluene and xylene are common choices.[7][8]
-
Reagent Quality: The purity of all reagents and the solvent is paramount. Water and oxygen can deactivate the catalyst. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
II. Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Yield Despite Some Conversion
You observe the formation of the desired product by TLC or LC-MS, but the isolated yield is consistently low.
Q2: I'm seeing product formation, but my yields are poor. What can I do to improve them?
Several factors can contribute to low isolated yields. A systematic optimization of the reaction parameters is often necessary.
-
Ligand Screening: The choice of ligand is arguably the most critical parameter for this challenging transformation. For sterically hindered aryl halides, bulky, electron-rich monophosphine ligands are often superior to bidentate ligands.[4] Consider screening a panel of ligands such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos, RuPhos).[9] These ligands are designed to promote both the oxidative addition of the sterically hindered aryl halide and the subsequent reductive elimination to form the C-N bond.[9]
-
Base Optimization: The strength and nature of the base can significantly impact the reaction outcome. While strong bases like NaOtBu are often effective, they can also promote side reactions. A screen of different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) is recommended. The solubility of the base is also a key consideration; in some cases, using a combination of an inorganic and a soluble organic base like DBU can be beneficial.[3]
-
Solvent Effects: The solvent influences the solubility of the reactants and the stability of the catalytic species.[7][10] While toluene and dioxane are commonly used, other solvents like CPME or t-amyl alcohol could offer advantages for specific substrate combinations.[3] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]
-
Temperature and Reaction Time: These reactions often require elevated temperatures to overcome the activation barriers associated with sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition. A temperature screen (e.g., 80-120 °C) is advisable. Monitor the reaction progress over time to determine the optimal reaction duration and avoid product degradation.
Data Presentation: Ligand and Base Screening for N-arylation
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | NaOtBu | Toluene | 100 | 75 |
| SPhos | NaOtBu | Toluene | 100 | 68 |
| RuPhos | NaOtBu | Toluene | 100 | 82 |
| XPhos | Cs₂CO₃ | Dioxane | 110 | 55 |
| RuPhos | K₃PO₄ | t-Amyl Alcohol | 110 | 65 |
This table represents hypothetical data for illustrative purposes.
Issue 2: Formation of Side Products
Your reaction mixture shows the presence of significant impurities alongside the desired product.
Q3: I'm observing significant hydrodehalogenation of my starting material. How can I suppress this side reaction?
Hydrodehalogenation, the replacement of the fluorine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[11] It often arises from the formation of palladium hydride species.
-
Ligand Choice: The ligand can influence the propensity for hydrodehalogenation. Ligands that promote rapid reductive elimination of the desired product can minimize the lifetime of intermediates that lead to palladium hydride formation.
-
Base Selection: The choice of base can also play a role. In some cases, weaker bases may reduce the rate of palladium hydride formation.
-
Amine Purity: Ensure your amine is free of impurities that could act as a hydride source.
-
Scavengers: In some instances, the addition of a scavenger for palladium hydrides, such as a mild oxidant, can be beneficial, although this should be approached with caution to avoid interfering with the desired catalytic cycle.
Q4: I'm seeing the formation of a biaryl byproduct. What is causing this and how can I prevent it?
The formation of a biaryl byproduct, resulting from the homocoupling of the aryl halide, can occur under certain conditions.
-
Catalyst System: This side reaction can be more prevalent with certain catalyst systems. Screening different palladium precursors and ligands may be necessary to find a system that favors the desired C-N bond formation over C-C homocoupling.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling. Optimizing these parameters can help to minimize this unwanted side reaction.
III. Experimental Protocols and Workflows
To assist in your optimization efforts, we provide a general experimental protocol and a troubleshooting workflow.
General Experimental Protocol for N-arylation
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this N-arylation reaction.
Caption: A decision tree for troubleshooting common N-arylation issues.
Catalytic Cycle of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is fundamental to rational troubleshooting. The following diagram outlines the key steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[3][5]
IV. Concluding Remarks
The N-arylation of this compound is a demanding but achievable transformation. Success hinges on a systematic and informed approach to optimizing the reaction conditions. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, researchers can significantly improve the efficiency and yield of this challenging coupling. This guide provides a foundation for troubleshooting and a roadmap for successful synthesis.
V. References
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
Sources
- 1. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzophenone
<Step>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzophenone (CAS 208173-18-6). This valuable fluorinated building block presents unique challenges in its synthesis due to the steric hindrance and electronic effects of the fluorine and trifluoromethyl groups.[1] This guide, structured in a question-and-answer format, addresses common issues encountered during its preparation and provides practical, experience-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Mechanisms
Q1: What are the most common synthetic routes to this compound, and what are the key considerations for each?
There are two primary and highly effective routes for the synthesis of this compound:
-
Friedel-Crafts Acylation: This is a direct and common approach.[1] It involves the reaction of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzoyl chloride necessitates a robust catalyst to facilitate the formation of the acylium ion.[1]
-
Grignard Reagent Addition followed by Oxidation: This multi-step approach can be advantageous as it avoids some of the potential difficulties associated with Friedel-Crafts reactions on deactivated systems.[1] The key steps are:
-
Formation of a Grignard or organolithium reagent from a 1-halo-2-fluoro-6-(trifluoromethyl)benzene.
-
Reaction of this organometallic reagent with benzaldehyde.
-
Oxidation of the resulting diaryl-methanol intermediate to the final benzophenone product.[1]
-
Q2: My Friedel-Crafts acylation is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in this specific Friedel-Crafts acylation are a frequent challenge. Here are the primary culprits and corresponding solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Activity | The 2-fluoro-6-(trifluoromethyl)benzoyl chloride is a highly deactivated electrophile. Standard Lewis acid conditions may not be sufficient to drive the reaction to completion. | * Increase Catalyst Loading: Stoichiometric or even excess amounts of AlCl₃ may be necessary. |
| Moisture Contamination | Lewis acids like AlCl₃ are extremely sensitive to moisture, which will quench the catalyst. | * Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Starting Materials | Impurities in the 2-fluoro-6-(trifluoromethyl)benzoyl chloride or benzene can interfere with the reaction. | * Purify Starting Materials: Distill benzene and ensure the acid chloride is of high purity. |
| Reaction Temperature Too Low | While Friedel-Crafts reactions are often run at low temperatures to control selectivity, this deactivated system may require more thermal energy. | * Gradually Increase Temperature: Carefully warm the reaction mixture, monitoring for product formation and potential side reactions by TLC or GC. |
Q3: I am observing multiple products in my reaction mixture. What are the possible side reactions?
The primary side reaction of concern in Friedel-Crafts acylation is polyacylation. However, due to the deactivating nature of the acyl group, this is less of a problem than in Friedel-Crafts alkylation.[3][4] More likely, the additional spots on your TLC are due to:
-
Incomplete reaction: Unreacted starting materials.
-
Hydrolysis of the acid chloride: If any moisture is present, 2-fluoro-6-(trifluoromethyl)benzoic acid will form.
-
Positional isomers: While the ortho- and para-directing effects of the substituents are strong, minor amounts of other isomers could form under harsh conditions.
To minimize these, ensure stringent anhydrous conditions and optimize the reaction time and temperature to drive the reaction to completion without promoting decomposition.
Q4: The Grignard reagent formation from 1-halo-2-fluoro-6-(trifluoromethyl)benzene is sluggish or fails to initiate. What can I do?
Initiation of Grignard reagent formation can be challenging. Here are some proven techniques:
-
Activation of Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Crush the magnesium turnings in a mortar and pestle just before use or add a small crystal of iodine to the reaction flask to activate the surface.
-
Use of an Initiator: A small amount of 1,2-dibromoethane can be added to the reaction. It will react with the magnesium to expose a fresh, reactive surface.
-
Mechanical Agitation: Vigorous stirring or sonication can help to break up the oxide layer and initiate the reaction.
-
Ensure Anhydrous Conditions: As with the Friedel-Crafts reaction, absolute exclusion of moisture is critical for success.[5]
Purification & Characterization
Q5: What is the best method for purifying the final this compound product?
The crude product from either synthetic route will likely contain unreacted starting materials and byproducts. A multi-step purification process is recommended:
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is necessary to remove the Lewis acid (in the case of Friedel-Crafts) or magnesium salts (from the Grignard reaction).
-
Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.
Q6: What are the key analytical techniques for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization:
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons. |
| ¹³C NMR | The carbon NMR will show distinct signals for the carbonyl carbon and the carbons bearing the fluorine and trifluoromethyl groups. |
| ¹⁹F NMR | This is a crucial technique for fluorinated compounds. It will show two distinct signals: one for the fluorine atom and a quartet for the trifluoromethyl group, with characteristic coupling constants. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (268.21 g/mol ).[6][7] |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the final product and quantify any impurities.[8][9] |
| Gas Chromatography (GC) | GC is also a powerful tool for purity assessment, especially for volatile impurities.[8][9] |
Experimental Workflows
Friedel-Crafts Acylation Workflow
Caption: A typical workflow for the Friedel-Crafts acylation synthesis.
Grignard Reaction Workflow
Caption: A general workflow for the Grignard-based synthesis route.
References
-
ResearchGate. (2021). Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. [Image]. Retrieved from [Link]
-
KP. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN103087033B - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzophenone. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- Google Patents. (n.d.). CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
-
National Center for Biotechnology Information. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Organic Chemistry Tutor. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]
-
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
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Removal of impurities from 2-Fluoro-6-(trifluoromethyl)benzophenone
An essential component in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials, 2-Fluoro-6-(trifluoromethyl)benzophenone is a key building block in medicinal and materials science.[1] Its unique electronic and steric properties, conferred by the ortho-fluoro and trifluoromethyl groups, are pivotal for enhancing metabolic stability, membrane permeability, and binding affinity in drug candidates.[1] However, achieving the high purity required for these applications necessitates robust purification strategies to remove process-related impurities.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers and process chemists in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Impurities are typically derived from the synthetic route employed. The most common method for synthesis is the Friedel-Crafts acylation of a substituted benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1] Consequently, likely impurities include:
-
Unreacted Starting Materials: Residual 2-fluoro-6-(trifluoromethyl)benzoyl chloride or the aromatic substrate used.
-
Isomeric Byproducts: Positional isomers formed if the Friedel-Crafts reaction is not perfectly regioselective.
-
Hydrolyzed Reagents: 2-Fluoro-6-(trifluoromethyl)benzoic acid, resulting from the hydrolysis of the corresponding acid chloride.
-
Residual Solvents: Solvents used in the reaction and workup, which must be removed to meet ICH guidelines.[2]
-
Catalyst Residues: Traces of Lewis acids (e.g., AlCl₃) or their hydrolysis byproducts.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A multi-technique approach is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the workhorse method for quantifying purity and separating the main component from most organic impurities.
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful for structural confirmation and identifying fluorine-containing impurities. The presence of unexpected signals in the ¹⁹F NMR spectrum is a clear indicator of fluorinated byproducts.
-
Mass Spectrometry (MS): Coupled with HPLC or GC (i.e., LC-MS, GC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, aiding in their structural elucidation.[3][4]
Q3: How do the fluorine and trifluoromethyl groups influence the choice of purification method?
A3: The electron-withdrawing nature and lipophilicity of the -F and -CF₃ groups significantly impact the molecule's properties.
-
Increased Lipophilicity: The trifluoromethyl group, in particular, increases the compound's affinity for non-polar environments.[5] This makes it well-suited for normal-phase chromatography on silica gel using non-polar to moderately polar eluents.
-
Chemical Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable under most purification conditions.[1] However, the ortho-fluoro group can be susceptible to nucleophilic aromatic substitution (SNAr) under strongly basic conditions, a factor to consider when choosing chromatographic additives or workup procedures.[6]
Purification Workflow Overview
The general workflow for purifying crude this compound involves an initial purification step, followed by rigorous analytical testing to confirm purity.
Caption: General purification and analysis workflow.
Troubleshooting Guides
This section provides solutions to specific issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Inappropriate Solvent System: The eluent may be too weak to effectively move the product off the column or too strong, causing co-elution with impurities.[5] 2. Compound Adsorption: The polar ketone functionality may interact strongly with acidic sites on the silica gel. 3. Product Instability: The compound may be degrading on the acidic silica gel surface over a long run time. | 1. Optimize Eluent: Perform a systematic screen using Thin Layer Chromatography (TLC) to find a solvent system giving a retention factor (Rf) of ~0.3. A gradient elution from low to high polarity (e.g., 5% to 20% Ethyl Acetate in Hexane) is often effective. 2. Use Deactivated Silica: Consider using silica gel treated with a small amount of triethylamine (~0.1%) in the eluent to neutralize acidic sites. 3. Use Flash Chromatography: Minimize the residence time on the column by using flash chromatography instead of gravity chromatography.[5] |
| Persistent Impurity Peak in HPLC/NMR After Purification | 1. Co-elution: An impurity has a polarity very similar to the product, making separation by chromatography difficult. 2. Isomeric Impurity: A positional isomer formed during synthesis often has very similar physical properties. | 1. Change Selectivity: Switch the stationary phase (e.g., from silica to alumina) or the solvent system (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/hexane system). Different interactions can resolve the co-eluting species. 2. Recrystallization: If the impurity is present at a low level, recrystallization can be highly effective. The ordered crystal lattice of the desired product will exclude the differently shaped isomeric impurity. |
| Product "Oiling Out" During Recrystallization | 1. Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures. 2. Cooling Too Rapidly: Rapid cooling can cause the product to crash out of solution as a supersaturated oil rather than forming crystals. 3. High Impurity Load: A high concentration of impurities can disrupt crystal lattice formation. | 1. Use a Solvent System: Employ a binary solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) at an elevated temperature until turbidity is observed, then clarify with a drop of the good solvent before cooling. 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod can initiate nucleation. 3. Pre-Purification: If the crude material is very impure, first pass it through a quick silica gel plug to remove the bulk of impurities before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~5 g of crude this compound.
1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude material in dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane). d. The ideal system should show the product spot with an Rf value of approximately 0.25-0.35 and good separation from major impurities.
2. Column Packing: a. Select a glass column appropriate for the sample size (e.g., 40 mm diameter for 5 g of crude material). b. Prepare a slurry of silica gel (e.g., 150 g of 40-63 µm mesh size) in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
3. Sample Loading: a. Dissolve the 5 g of crude product in a minimal amount of dichloromethane. b. In a separate flask, add ~10 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). c. Carefully add the dry-loaded sample to the top of the packed column bed.
4. Elution and Fraction Collection: a. Begin eluting the column with the low-polarity solvent, collecting fractions (e.g., 20 mL per fraction). b. Gradually increase the polarity of the eluent based on TLC analysis of the collected fractions. A typical gradient might be:
- 500 mL of 5% EtOAc/Hexane
- 1000 mL of 10% EtOAc/Hexane
- 1000 mL of 15% EtOAc/Hexane c. Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any final traces of solvent, yielding the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already >90% pure to achieve >99% purity.
1. Solvent Selection: a. Place ~50 mg of the impure material into several test tubes. b. Add a small amount (0.5-1.0 mL) of different solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, toluene) to each tube. c. Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound completely when hot but show poor solubility at room temperature. Hexane or an isopropanol/water mixture are often good starting points.
2. Dissolution: a. Place the bulk material (e.g., 5 g) in an Erlenmeyer flask. b. Add the selected solvent portion-wise while heating the flask (e.g., in a water bath) and swirling until the solid is just fully dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
4. Crystallization: a. Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
5. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. c. Dry the crystals under high vacuum to a constant weight.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing low purity results after an initial purification attempt.
Caption: Decision tree for troubleshooting low purity.
References
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzophenone. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (n.d.). Method for purifying and separating benzophenone.
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Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Stratman, N., et al. (2016). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Retrieved from [Link]
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European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]
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ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]
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Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. Retrieved from [Link]
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Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Retrieved from [Link]
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Journal of the American Chemical Society. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. PubMed. Retrieved from [Link]
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American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. ACS Publications. Retrieved from [Link]
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MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (n.d.). 2-fluoro-3-(trifluoromethyl)benzophenone | CAS#:207853-70-1. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions Involving 2-Fluoro-6-(trifluoromethyl)benzophenone
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for understanding, controlling, and troubleshooting exothermic reactions involving 2-Fluoro-6-(trifluoromethyl)benzophenone. The content is structured to build foundational knowledge of the inherent hazards before detailing actionable control strategies and emergency responses.
Section 1: Hazard Identification & Characterization
This compound is a ketone featuring a phenyl ring activated by two strong electron-withdrawing groups: fluorine and trifluoromethyl. This electronic arrangement makes the carbonyl carbon highly electrophilic and the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). Consequently, reactions with strong nucleophiles can be highly exothermic and proceed rapidly.
Common Highly Exothermic Reactions:
-
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a classic and powerful C-C bond-forming reaction. However, these are notoriously exothermic.[1][2] The reaction with benzophenones can be vigorous, and the initial phase is often characterized by a significant heat release upon initiation.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating trifluoromethyl group, is a prime site for SNAr. Strong nucleophiles (e.g., amines, alkoxides) can displace the fluoride ion. These reactions are often driven by the formation of a stable Meisenheimer complex and can release substantial thermal energy.[4][5]
A failure to manage the heat generated from these reactions can lead to a thermal runaway , where the reaction rate increases with temperature, generating heat faster than the system can remove it.[6] This can result in boiling of the solvent, dangerous pressure buildup, and potentially, vessel failure.
Section 2: Pre-emptive Control Strategies & Risk Assessment
Before any experiment, a thorough risk assessment is mandatory. Reaction calorimetry is the gold standard for quantifying thermal risk.[7]
Reaction Calorimetry (RC1)
A Reaction Calorimeter (RC1) study provides critical data by simulating plant or lab conditions on a small scale.[8][9] It measures the total heat of reaction (ΔHrxn), the rate of heat release, and the adiabatic temperature rise (ΔTad), which is the temperature increase assuming no heat is lost to the surroundings.[10]
Key Parameters Derived from RC1 Studies:
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHrxn) | Total energy released or absorbed per mole of limiting reagent. | A large negative value indicates a highly exothermic reaction with significant runaway potential. |
| Heat Flow (Qr) | The rate at which the reaction generates heat (W or J/s). | Must not exceed the cooling capacity of the reactor (Qc). |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling fails. Calculated as ΔTad = (-ΔHrxn * M) / (m * Cp). | A high ΔTad indicates that a loss of cooling could lead to a dangerous temperature and pressure increase. |
| Accumulation | The amount of unreacted reagent present in the reactor at any given time. | High accumulation poses a significant risk. If the reaction initiates suddenly, the accumulated reagent can react very quickly, overwhelming the cooling system. |
| MTSR | Maximum Temperature of the Synthesis Reaction. MTSR = Tprocess + ΔTad (accumulated).[10] | This is the highest temperature the reaction could reach in a worst-case scenario. It must be well below the decomposition temperature of any component or the boiling point of the solvent.[10] |
Process Design for Inherent Safety
The safest process is one that is inherently less hazardous.
-
Semi-Batch Operation: For highly exothermic reactions, never add all reagents at once (batch mode).[11] A semi-batch process, where one reagent is added slowly and controllably to the other, is standard practice.[6] This ensures the rate of heat generation is limited by the addition rate.
-
Solvent Selection: Choose a solvent with a high boiling point to provide a larger operating window and absorb more heat. However, ensure the MTSR does not exceed the solvent's boiling point. The solvent's specific heat capacity (Cp) is also crucial; a higher Cp means the solvent can absorb more energy for a given temperature rise.
-
Dilution: Running reactions at a higher dilution increases the total thermal mass, which can absorb the heat of reaction with a smaller temperature rise.[12]
Section 3: Real-Time Monitoring & Control
Effective control during the reaction is critical. The primary goal is to maintain the energy balance: Heat Generated ≤ Heat Removed .
Controlled Reagent Addition
The rate of addition for the limiting reagent should be calculated based on the reactor's heat removal capacity.[3] This is determined by the overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the reaction mass and the cooling jacket (ΔT).[10][12]
Protocol: Establishing a Safe Addition Rate
-
Determine Cooling Capacity: Characterize your reactor's cooling capacity (Qc = U * A * ΔT). This can be done through calibration experiments.
-
Consult RC1 Data: From the calorimetry data, determine the maximum heat flow (Qr) observed during the reaction.
-
Set Addition Rate: The addition rate should be set such that the calculated Qr never exceeds ~75-80% of your reactor's maximum cooling capacity. This provides a safety margin.
-
Initial Charge: Add a small percentage (~5-10%) of the reagent initially to confirm reaction initiation before proceeding with the controlled feed. For Grignard reactions, visual cues like bubbling or cloudiness confirm initiation.[1][3]
Temperature Monitoring
Continuous monitoring of both the internal reaction temperature (Tr) and the cooling jacket temperature (Tj) is essential. A growing difference between Tr and Tj while the cooling is at maximum power indicates the reaction is generating heat faster than it can be removed and is a primary warning sign of an impending runaway.
Diagram: Heat Flow Balance in a Jacketed Reactor
The following diagram illustrates the critical balance between heat generation and removal in a standard laboratory reactor.
Caption: Balancing heat generation (Q_gen) and removal (Q_removed) is key to safety.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during exothermic reactions with this compound.
Q1: My Grignard reaction won't start. I've added 10% of my halide, but there's no exotherm. What should I do?
A1:
-
DO NOT ADD MORE REAGENT. This is the most critical rule. Adding more will lead to a dangerous accumulation of unreacted starting material.[3]
-
Check for Initiation Signs: Look for cloudiness or bubbling at the magnesium surface.[1]
-
Gentle Warming: Use a heat gun to gently warm a small spot on the flask. Be prepared to immediately apply cooling (e.g., an ice bath) once the reaction initiates, as the exotherm can be sudden and vigorous.[3]
-
Activators: If warming fails, consider adding a single small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[3]
-
If all else fails: It is safer to quench the entire reaction and start over with fresh, properly dried reagents and glassware. Moisture is a common cause of initiation failure.[13]
Q2: The reaction temperature is rising rapidly and is not responding to maximum cooling. What is happening and what should I do?
A2: You are likely experiencing the beginning of a thermal runaway.[6] The heat generation rate has exceeded the heat removal rate.
-
Step 1: Stop Reagent Addition IMMEDIATELY. This removes the fuel for the reaction.
-
Step 2: Emergency Cooling: If possible, use an external ice/acetone bath for rapid cooling.
-
Step 3: Prepare for Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. Have a pre-prepared, cold quenching solution ready.
-
Step 4: Dilution: In some cases, adding a large volume of a cold, inert solvent can help absorb the heat and slow the reaction rate.
Q3: What is a suitable quenching agent for a runaway Grignard or SNAr reaction?
A3: The ideal quencher should react quickly with the energetic species but not produce a violent exotherm or gaseous byproducts itself.
-
For Grignard Reactions: A cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective quenching agent. Avoid quenching with pure water, especially for large-scale reactions, as it can be too vigorous.
-
For SNAr with strong bases/nucleophiles: A weak acid, such as cold acetic acid in an appropriate solvent, can neutralize the base and stop the reaction.
Q4: My SNAr reaction with an amine seems sluggish. Can I just increase the temperature?
A4: Increasing the temperature will increase the reaction rate, but it will also increase the rate of heat generation.
-
Perform a Calorimetry Study: Before increasing the temperature on a large scale, a DSC (Differential Scanning Calorimetry) or RC1 study is essential to determine the onset temperature of any decomposition or dangerous secondary exothermic events.
-
Controlled Heating: Increase the temperature slowly and monitor the heat flow. Ensure your cooling system can handle the increased heat output. A reaction that is sluggish at 25°C might become uncontrollably fast at 50°C.
-
Consider Catalysis: Instead of brute-force heating, investigate catalytic methods that might allow the reaction to proceed under milder conditions.[14]
Diagram: Decision Tree for Thermal Event Management
This flowchart provides a logical path for assessing and responding to thermal deviations during an exothermic reaction.
Sources
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Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-6-(trifluoromethyl)benzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions involving the sterically hindered and electronically unique substrate, 2-Fluoro-6-(trifluoromethyl)benzophenone. This molecule is a valuable building block in medicinal chemistry and materials science, but its reactivity profile presents specific challenges that require careful consideration of the catalytic system.[1] This document is designed to provide both diagnostic workflows for common experimental issues and foundational knowledge to guide your synthetic strategy.
Troubleshooting Guide
This section addresses specific, common problems encountered during the chemical transformation of this compound.
Question 1: My asymmetric hydrogenation of the ketone is giving low yield and/or poor enantioselectivity. What are the likely causes and how can I improve my results?
Answer: Achieving high yield and enantioselectivity in the hydrogenation of this compound to the corresponding chiral benzhydrol is a common goal. Low performance is typically traced back to the catalyst system, reaction conditions, or substrate purity.
Causality and Solution:
-
Catalyst and Ligand Choice is Critical: The electronic and steric properties of this substrate demand a highly effective catalyst. Ruthenium-based complexes are particularly powerful for the hydrogenation of benzophenones.[2]
-
Expertise: For high enantioselectivity with ortho-substituted benzophenones, catalyst systems composed of a ruthenium precursor, a chiral diphosphine ligand (like BINAP derivatives), and a chiral diamine have proven exceptionally effective.[2] The combination of these components generates a highly active and selective catalyst in situ.
-
Actionable Advice: Switch to a trans-RuCl2(phosphine)2(1,2-diamine) type precatalyst. The choice of phosphine and diamine ligands allows for fine-tuning of the catalyst's steric and electronic properties to match the substrate.
-
-
Base and Solvent System: The reaction requires a base to generate the active ruthenium hydride species. The choice and amount of base are not trivial.
-
Expertise: A strong, non-nucleophilic base like potassium tert-butoxide (t-C4H9OK) in an alcohol solvent such as 2-propanol is a standard and effective system.[2] The alcohol can also serve as the hydrogen source in transfer hydrogenation protocols.
-
Actionable Advice: Ensure your base is fresh and added under inert conditions. Use a substrate/catalyst/base ratio that favors catalyst activation without promoting side reactions. A typical starting point is a ratio of 2000:1:10 (substrate:catalyst:base).[2]
-
-
Potential for Catalyst Poisoning: Fluorinated compounds can sometimes be a source of halide ions that poison transition metal catalysts.[3]
-
Expertise: While the C-F bonds on the aromatic ring and CF3 group are generally stable, impurities from the synthesis of the starting material or degradation under harsh conditions could release fluoride ions, which can irreversibly bind to the metal center.[3][4]
-
Actionable Advice: Use highly pure, freshly prepared, or purchased this compound. If poisoning is suspected, running a control reaction with a simpler benzophenone can confirm the catalyst's intrinsic activity.
-
Workflow: Optimizing Asymmetric Hydrogenation
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Comparative Data for Catalyst Systems
| Catalyst Precursor | Chiral Ligand | Base | S/C Ratio | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| trans-RuCl2(p-cymene)2 | (S)-XylBINAP / (S,S)-DPEN | t-C4H9OK | 2000 | >99 | 95 | [2] |
| Optically Active Ketoiminatocobalt(II) | None (chiral catalyst) | LiBH4 (modified) | 100 | 95 | 96 | [5] |
| Chiral Ru Complex | (R,R)-TsDPEN | Electrochemical | 200 | 96 | 94 |[6][7] |
Question 2: My Buchwald-Hartwig amination reaction to functionalize the fluoro-substituted ring is failing. What catalyst system is required for this electron-deficient substrate?
Answer: The C-F bond on the this compound ring is a poor leaving group for traditional nucleophilic aromatic substitution. For a successful Buchwald-Hartwig amination, a highly active palladium catalyst is required to facilitate the challenging oxidative addition step.
Causality and Solution:
-
Challenge of Oxidative Addition: The C-F bond is strong, and the aromatic ring is deactivated by two powerful electron-withdrawing groups (F and CF3). This makes the initial oxidative addition of the Pd(0) catalyst into the C-F bond the rate-limiting and most difficult step.
-
Expertise: First-generation palladium/phosphine catalysts (e.g., using PPh3 or BINAP) are generally not active enough for this transformation. The breakthrough in this area came from the development of sterically hindered, electron-rich alkylbiaryl phosphine ligands by the Buchwald group.[8] Ligands like XPhos, SPhos, and RuPhos create a highly electron-rich, coordinatively unsaturated Pd(0) center that is capable of cleaving strong C-F and C-Cl bonds.[8][9]
-
Actionable Advice: Employ a modern Buchwald ligand. A reliable starting point is using a pre-formed catalyst like (XPhos)Pd G3 or generating the catalyst in situ from Pd2(dba)3 and the XPhos ligand.
-
-
Base Selection: The reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the final reductive elimination step.
-
Expertise: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for these challenging couplings.[9][10] Weaker bases like carbonates are typically insufficient.
-
Actionable Advice: Use at least 1.2-1.5 equivalents of a strong base like NaOtBu. Ensure the base is handled under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Question 3: My cross-coupling reaction (e.g., Suzuki, Sonogashira) stalls before completion. How do I diagnose and prevent catalyst poisoning?
Answer: A stalled reaction is a classic symptom of catalyst deactivation or poisoning. With a substrate like this compound, the potential poisons can originate from the substrate itself, the reagents, or the reaction environment.
Causality and Solution:
-
Halide Poisoning: Halide ions are notorious poisons for many transition metal catalysts, especially palladium.[3] They can bind irreversibly to the metal center, blocking active sites.
-
Expertise: While the aryl-fluoride bond is the target for cleavage, trace impurities of other halides (Cl-, Br-, I-) in your reagents or starting materials can be potent poisons. Additionally, under certain conditions, the fluoride leaving group itself can contribute to catalyst deactivation.
-
Actionable Advice:
-
Use Halide-Tolerant Ligands: Bulky, electron-rich phosphine ligands can help stabilize the catalyst and mitigate deactivation.[3]
-
Add a Scavenger: In some cases, adding a silver salt (e.g., Ag2CO3, AgOTf) can precipitate halide ions, preventing them from interfering with the catalyst. This should be used judiciously.
-
Ensure Reagent Purity: Use high-purity reagents and solvents to minimize external sources of halide contamination.
-
-
-
Atmospheric Contamination: Many palladium catalyst systems are sensitive to oxygen and moisture.
-
Expertise: Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) oxide. Water can interfere with the base and other components of the reaction.
-
Actionable Advice: Rigorously degas your solvents using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). Assemble your reaction under a positive pressure of inert gas.
-
-
Thermal Decomposition: High temperatures can lead to the decomposition of the catalyst, often observed as the formation of palladium black.
-
Expertise: The stability of the catalyst is highly dependent on the supporting ligand. Some ligands provide greater thermal stability than others.
-
Actionable Advice: Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate. If high temperatures are necessary, select a robust ligand system known for its thermal stability.
-
Diagnostic Test: To confirm catalyst poisoning, you can add a second charge of the catalyst to the stalled reaction under inert conditions. If the reaction restarts, it is a strong indication that the initial catalyst was deactivated.[3]
Frequently Asked Questions (FAQs)
Question 1: What are the primary considerations when choosing between Suzuki and Sonogashira coupling to form a C-C bond on the fluorinated ring?
Answer: Both Suzuki-Miyaura and Sonogashira couplings are powerful methods for C-C bond formation, but the choice depends on the desired final structure and the available coupling partners.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl fluoride with an organoboron reagent (e.g., a boronic acid or ester).
-
Catalyst System: Typically requires a Pd(0) source (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand. For an electron-deficient aryl fluoride, a bulky, electron-rich ligand is recommended to facilitate oxidative addition.[11][12]
-
Advantages: Boronic acids are generally stable, commercially available in great variety, and tolerant of many functional groups. The reaction conditions are often mild.[11]
-
Consideration: The reaction requires a base (e.g., K2CO3, Cs2CO3, K3PO4) to activate the boronic acid for transmetalation.
-
-
Sonogashira Coupling: This reaction couples the aryl fluoride with a terminal alkyne.
-
Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).[13] The copper is essential for activating the alkyne. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[14]
-
Advantages: Directly installs an alkyne functionality, which is a versatile handle for further transformations (e.g., click chemistry, reductions).
-
Consideration: The reaction requires a base, typically an amine like triethylamine or diisopropylamine, which often serves as the solvent as well.[15] The electron-withdrawing nature of the F and CF3 groups on the benzophenone can make the aryl fluoride a suitable coupling partner.[16]
-
Recommendation: For general biaryl synthesis, the Suzuki reaction is often the first choice due to the vast library of available boronic acids. For the specific introduction of an alkynyl moiety, the Sonogashira reaction is the premier method.
Question 2: Is it possible to selectively activate the C-F bonds of the trifluoromethyl (CF3) group instead of the aromatic C-F bond?
Answer: Yes, under specific conditions, selective activation of a C-F bond within the trifluoromethyl group is an emerging and powerful strategy in modern organic synthesis. This typically requires a different catalytic approach than the cross-coupling reactions discussed above.
-
Mechanism: This transformation does not proceed through the standard Pd(0)/Pd(II) catalytic cycles. Instead, it often involves single-electron transfer (SET) processes to generate an aryl difluoromethyl radical.[17]
-
Catalyst Systems: Photoredox catalysis is the leading method for this type of C-F activation.[17] Highly reducing organic photocatalysts or iridium-based complexes can be excited by visible light to an state that is capable of reducing the trifluoromethylarene. This generates a radical anion, which then fragments by releasing a fluoride ion to form the key difluoromethyl radical intermediate. This radical can then be trapped by a suitable reaction partner.
-
Significance: This approach allows for the direct conversion of readily available trifluoromethylarenes into valuable difluoromethylated building blocks, which are of high interest in medicinal chemistry.[17]
This is an advanced technique that requires specialized photocatalytic setups, but it highlights the tunable reactivity of fluorinated molecules based on the chosen catalytic method.
References
-
Kokura, A., Tanaka, S., Ikeno, T., & Yamada, T. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Organic Letters, 8(14), 3025–3027. [Link]
-
Wang, H., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health. [Link]
-
Ma, J.-A., & Cahard, D. (2008). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Convenient Palladium-Catalyzed Preparation of Primary Anilines Using a Fluorous Benzophenone Imine Reagent. Retrieved from [Link]
-
Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659–662. [Link]
-
ResearchGate. (n.d.). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]
-
Matmatch. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. Retrieved from [Link]
-
MDPI. (2024, February 2). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
University of North Texas. (2023, December 20). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathways for the reduction of benzophenone. Retrieved from [Link]
-
PubMed. (2021, November 19). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Trifluoromethyl)benzophenone. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Science Journal of University of Zakho. (2013, June 30). Synthesis of Functionalized 4-Aryl-2,3 Bis (Trifluoromethanesulfonyloxy) Benzophenones. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
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Validation & Comparative
A Guide to the 1H and 13C NMR Analysis of 2-Fluoro-6-(trifluoromethyl)benzophenone: A Comparative Approach
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms within a molecule.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-6-(trifluoromethyl)benzophenone, a compound of interest due to its unique electronic and steric properties imparted by the ortho-fluoro and trifluoromethyl substituents.[2]
The Structural Landscape: Predicting the NMR Spectrum
The molecular structure of this compound presents a fascinating case for NMR analysis. The presence of two strongly electron-withdrawing groups on one of the aromatic rings significantly influences the chemical shifts of the nearby protons and carbons. Furthermore, the ortho-positioning of these bulky substituents introduces steric hindrance, which can affect the conformation of the molecule and, consequently, its NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings. The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet in the typical aromatic region. The protons on the substituted ring, however, will be more deshielded and will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.
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Predicted Molecular Structure of this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3', H-4', H-5' | 7.50 - 7.70 | m | - |
| H-3 | 7.80 - 7.90 | t | J(H-3, H-4) ≈ 8.0 |
| H-4 | 7.65 - 7.75 | t | J(H-4, H-3) ≈ 8.0, J(H-4, H-5) ≈ 8.0 |
| H-5 | 7.95 - 8.05 | d | J(H-5, H-4) ≈ 8.0 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to be particularly informative. The carbon attached to the fluorine will appear as a doublet due to ¹J(C-F) coupling. The trifluoromethyl carbon will be a quartet due to ¹J(C-F) coupling. The carbonyl carbon will be a singlet, and its chemical shift will be influenced by the electron-withdrawing nature of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 194 - 196 | s | - |
| C-1' | 136 - 138 | s | - |
| C-2', C-6' | 129 - 131 | d | - |
| C-3', C-5' | 128 - 130 | d | - |
| C-4' | 133 - 135 | d | - |
| C-1 | 132 - 134 | d | J(C-1, F) ≈ 10-15 |
| C-2 | 160 - 163 | d | ¹J(C-2, F) ≈ 250-260 |
| C-3 | 120 - 122 | d | J(C-3, F) ≈ 20-25 |
| C-4 | 135 - 137 | s | - |
| C-5 | 125 - 127 | d | J(C-5, F) ≈ 5-10 |
| C-6 | 128 - 130 | q | ²J(C-6, F) ≈ 30-35 |
| CF₃ | 122 - 124 | q | ¹J(C, F) ≈ 270-280 |
Comparative Analysis: Understanding Substituent Effects
To substantiate our predictions, we will compare the expected spectral features of this compound with the known NMR data of simpler, related molecules.
Benzophenone: The Unsubstituted Core
In unsubstituted benzophenone, the ortho- (2,6 and 2',6'), meta- (3,5 and 3',5'), and para- (4 and 4') protons of the two equivalent phenyl rings give rise to a set of multiplets in the aromatic region of the ¹H NMR spectrum.[3][4][5] The ¹³C NMR spectrum shows signals for the carbonyl carbon and the four distinct carbons of the phenyl rings.[3]
2-(Trifluoromethyl)benzophenone: The Influence of the CF₃ Group
The introduction of a trifluoromethyl group at the 2-position, as in 2-(trifluoromethyl)benzophenone, causes a downfield shift of the signals for the protons and carbons on the substituted ring due to the strong electron-withdrawing inductive effect of the CF₃ group.[6] The carbon of the CF₃ group itself appears as a quartet in the ¹³C NMR spectrum with a large one-bond C-F coupling constant.
2-Fluorobenzophenone: The Effect of the Fluoro Substituent
A fluorine atom at the 2-position also exerts a strong electron-withdrawing effect, leading to a downfield shift of the aromatic signals. Crucially, the fluorine atom couples with neighboring protons and carbons, resulting in characteristic splitting patterns. The carbon directly attached to the fluorine exhibits a large one-bond C-F coupling constant.
By synthesizing the effects observed in these and other substituted benzophenones, we can build a comprehensive picture of the electronic and steric influences that shape the NMR spectrum of this compound. The combination of the ortho-fluoro and ortho-trifluoromethyl groups is expected to lead to a more pronounced deshielding of the substituted aromatic ring and more complex splitting patterns due to both H-F and C-F couplings.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of a small organic molecule like this compound.
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A typical workflow for NMR analysis.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
For unambiguous assignments, acquire two-dimensional (2D) NMR spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[2]
-
-
Data Processing and Analysis :
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Use the 2D NMR data to confirm the assignments by identifying correlations between different nuclei.
-
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a rich dataset for understanding the interplay of electronic and steric effects in substituted aromatic systems. While a definitive experimental spectrum is not presented here, the predictive and comparative approach outlined in this guide offers a robust methodology for spectral interpretation. By carefully analyzing chemical shifts, coupling patterns, and leveraging data from analogous compounds, researchers can confidently elucidate the structure of this and other complex organic molecules. The application of 2D NMR techniques remains the gold standard for unambiguous assignment and is highly recommended for a complete structural characterization.
References
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
2-(Trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Fluorinated Benzophenone Derivatives
This guide offers an in-depth comparative analysis of the single-crystal X-ray diffraction data for benzophenone derivatives featuring trifluoromethyl groups. It is designed for researchers, scientists, and drug development professionals who leverage structural chemistry to inform molecular design. While crystallographic data for the specific compound 2-fluoro-6-(trifluoromethyl)benzophenone is not publicly available, this guide will compare two closely related and structurally characterized compounds: 4-(Trifluoromethyl)benzophenone and N-[4-(trifluoromethyl)phenyl]benzamide . This comparison will illuminate the profound impact of substituent placement and the substitution of a carbonyl bridge with an amide linker on molecular conformation and crystal packing.
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and developing structure-activity relationships (SAR).
Comparative Crystallographic Analysis
The solid-state structures of substituted benzophenones and related benzamides reveal how non-covalent interactions and steric effects dictate molecular conformation. The comparison between a ketone (4-(Trifluoromethyl)benzophenone) and an amide (N-[4-(trifluoromethyl)phenyl]benzamide) provides valuable insights into the conformational flexibility and intermolecular interactions driven by these functional groups.[2]
Below is a summary of the key crystallographic parameters for the two selected derivatives. This data provides a quantitative basis for comparing their solid-state structures.
| Parameter | 4-(Trifluoromethyl)benzophenone | N-[4-(trifluoromethyl)phenyl]benzamide [2] |
| Chemical Formula | C₁₄H₉F₃O | C₁₄H₁₀F₃NO |
| Molecular Weight | 250.21 g/mol [3] | 265.23 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 6.014 (2) | 5.8655 (12) |
| b (Å) | 11.233 (4) | 10.999 (2) |
| c (Å) | 17.159 (6) | 18.783 (4) |
| β (˚) | 90 | 97.23 (3) |
| Volume (ų) | 1159.0 (7) | 1202.4 (4) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 173 |
| Key Dihedral Angle | Angle between phenyl rings: ~55° | Angle between phenyl rings: 59.7 (1)° |
Note: Data for 4-(Trifluoromethyl)benzophenone is derived from its CSD entry (Refcode: BAPSUF) as detailed in foundational crystallographic studies.
In-Depth Structural Insights
The comparison between these two molecules highlights critical structural differences. In 4-(Trifluoromethyl)benzophenone, the two phenyl rings are twisted with respect to each other, a common feature of benzophenones that minimizes steric hindrance. The CF3 group, a powerful electron-withdrawing substituent, influences the electronic properties of the molecule but its primary structural role in this isomer is to participate in crystal packing.
In contrast, the structure of N-[4-(trifluoromethyl)phenyl]benzamide introduces an amide linker between the phenyl rings. This has two major consequences:
-
Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, forming strong N-H···O=C hydrogen bonds that link molecules into chains or sheets. This is often a dominant interaction that dictates the overall crystal packing.
-
Conformational Constraint: The planar nature of the amide bond influences the relative orientation of the two aromatic rings. The observed dihedral angle of nearly 60° is a result of balancing the steric repulsion between the rings and the packing forces within the crystal.[2]
DFT calculations performed on N-[4-(trifluoromethyl)phenyl]benzamide show that the conformation observed in the crystal is slightly higher in energy (3.2 kJ mol⁻¹) than the gas-phase minimum, indicating that crystal packing forces play a significant role in determining the final solid-state structure.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a meticulous process. The following protocol outlines the standard workflow for the structural determination of small organic molecules like the benzophenone derivatives discussed.
Step-by-Step Methodology:
-
Synthesis and Crystallization:
-
Synthesize the target compound using established organic chemistry methods. For instance, N-[4-(trifluoromethyl)phenyl]benzamide can be synthesized from the reaction of an appropriate aniline and benzoyl chloride.[4]
-
Grow single crystals suitable for X-ray diffraction. A common and effective method is the slow evaporation of a solvent or the slow diffusion of an anti-solvent. For N-[4-(trifluoromethyl)phenyl]benzamide, crystals were grown by the slow diffusion of hexanes into a concentrated solution of the amide in ethyl acetate.[2]
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a high-quality single crystal that is free of cracks and defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer (e.g., a Bruker SMART CCD or Oxford Diffraction Xcalibur).
-
Center the crystal in the X-ray beam (typically using Mo Kα or Cu Kα radiation).
-
Perform an initial series of frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as absorption using multi-scan methods (e.g., SADABS).
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using the SHELXT program). This step provides an initial model of the molecular structure.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares on F². This is typically done with software like SHELXL.[5]
-
Locate hydrogen atoms in the difference Fourier map and refine their positions, or place them in geometrically calculated positions.
-
Refine the model until convergence is reached, as indicated by stable R-factors (R1, wR2) and a goodness-of-fit (S) value close to 1.
-
-
Validation and Deposition:
Visualizing the Workflow
The general workflow for single-crystal X-ray crystallography, from synthesis to final data deposition, is a systematic process designed to ensure data quality and structural accuracy.
Caption: General workflow for single-crystal X-ray crystallography.
Conclusion
This guide demonstrates that while the specific crystal structure of this compound is not publicly documented, a comparative analysis of related, structurally characterized derivatives provides essential insights for researchers. The comparison between a ketone and an amide derivative clearly shows how a single functional group modification can drastically alter intermolecular forces, leading to different crystal packing and conformational preferences. The detailed experimental workflow provides a robust template for researchers aiming to obtain and analyze crystallographic data for novel fluorinated compounds, ultimately enabling more precise and effective molecular design in drug discovery and materials science.
References
-
ResearchGate. Crystal data and structure refinement for (1) 2 •(3) 3. Available at: [Link].
-
MDPI. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Available at: [Link].
-
National Institutes of Health (NIH). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Available at: [Link].
-
ResearchGate. Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. Available at: [Link].
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link].
-
ResearchGate. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N -phenylbenzamides. Available at: [Link].
-
DCU Research Repository. molbank. Available at: [Link].
-
National Institute of Standards and Technology (NIST). This compound. Available at: [Link].
-
American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available at: [Link].
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A Comparative Guide to the Biological Activity of 2-Fluoro-6-(trifluoromethyl)benzophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Structure-Activity Relationships and Biological Impact
The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities.[1] Among these, 2-Fluoro-6-(trifluoromethyl)benzophenone has emerged as a particularly interesting starting point for the development of novel therapeutic agents, especially in oncology. The strategic incorporation of fluorine and trifluoromethyl groups is known to enhance critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, supported by experimental data and detailed protocols to aid researchers in this field.
The Significance of Fluorine and Trifluoromethyl Moieties
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physicochemical and biological properties. The strong electron-withdrawing nature of these substituents influences the electronic distribution within the benzophenone core, impacting reactivity and interactions with biological macromolecules.[2] Specifically, the CF3 group is more lipophilic and bulkier than a methyl group, which can lead to enhanced binding to target proteins and improved metabolic stability by blocking sites susceptible to enzymatic degradation.[2] This strategic fluorination is a key factor in the potent biological effects observed in this class of compounds.
Comparative Analysis of Biological Activity
The primary biological activity of interest for this compound analogs is their anticancer potential. This activity is often multifaceted, involving cytotoxicity against cancer cells, inhibition of angiogenesis, and induction of apoptosis.
Cytotoxicity Against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of benzophenone derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter for comparison.
Table 1: Comparative Cytotoxicity (IC50) of Benzophenone Analogs in Various Cancer Cell Lines
| Compound/Analog | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Benzophenone Analog 1 | 2,3,4-Trihydroxy | - | 102.66 ± 1.5 | [3] |
| Benzophenone Analog 8 | 2,4,6-Trihydroxy | - | 36.36 ± 0.94 | [3] |
| Benzophenone Analog 15 | 2,6-Dihydroxy | - | 55.5 ± 0.69 | [3] |
| Benzophenone Analog 17 | 4-Chloro (on α-carbonyl ether) | Leishmania major | 82.3 ± 2.30 | [4] |
| Benzophenone Analog 18 | 3,4-Dichloro (on α-carbonyl ether) | Leishmania major | 1.94 ± 0.70 | [4] |
| Benzophenone Analog 39 | Methyl and Fluoro groups | EAC and DLA cells | ~5 | [1] |
| Benzophenone Analog 46 | para-Fluoro | DLA cells | Significant Activity | [1] |
| Benzophenone Analog 47 | para-Chloro | DLA cells | Significant Activity | [1] |
| Benzophenone Derivative | 2-amino-5-chloro | - | - | [5] |
| Benzophenone Derivative | 4-hydroxy-4'-methoxy | MCF-7, MDA MB-231, Hs578T, A549 | - | [6] |
Note: Direct IC50 values for the parent this compound were not available in the reviewed literature, highlighting a gap for future research. The presented data is for various substituted benzophenone analogs to illustrate structure-activity relationships.
From the available data, a clear structure-activity relationship emerges. The position and nature of substituents on the benzophenone scaffold significantly impact cytotoxic potency. For instance, the di-chloro substituted analog 18 shows markedly higher activity against Leishmania major compared to the mono-chloro analog 17 .[4] Similarly, the presence of both methyl and fluoro groups in analog 39 results in potent antiproliferative effects.[1]
Inhibition of Angiogenesis: Targeting the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis and a prime target for anticancer therapies. Several benzophenone derivatives have been shown to inhibit angiogenesis, likely through the modulation of the VEGF pathway.
dot
Caption: Simplified VEGF signaling pathway and the inhibitory action of benzophenone analogs.
Small molecule inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and downstream signaling. The electron-withdrawing properties of the fluoro and trifluoromethyl groups in this compound analogs can enhance their binding affinity to the kinase domain, leading to more potent inhibition.
Induction of Apoptosis: The Role of Caspase Activation
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. A key event in apoptosis is the activation of a cascade of enzymes called caspases, with caspase-3 being a central executioner caspase.
Benzophenone derivatives have been shown to induce apoptosis in cancer cells. For example, benzophenone-3 has been observed to induce the mitochondrial apoptosis pathway by increasing the active forms of caspase-3 and caspase-9.[7] The activation of caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis.
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A Comparative Guide to Quantum Chemical Calculations on 2-Fluoro-6-(trifluoromethyl)benzophenone: Methodologies and Performance
In the landscape of modern drug discovery and materials science, 2-Fluoro-6-(trifluoromethyl)benzophenone stands out as a molecule of significant interest. Its unique structural features—a sterically hindered and electronically distinct profile owing to the proximate fluorine and trifluoromethyl groups—make it a valuable building block for advanced chemical synthesis.[1] Understanding the conformational preferences, electronic structure, and reactivity of this molecule at a quantum mechanical level is paramount for predicting its behavior and designing novel derivatives with tailored functionalities.[2]
This technical guide provides an in-depth comparison of quantum chemical calculation methodologies applied to this compound. We will explore the theoretical underpinnings of common computational approaches, present comparative data, and offer field-proven insights into selecting the most appropriate methods for specific research goals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of complex molecules.
The Rationale for Computational Scrutiny
The interplay between the electron-withdrawing fluorine and trifluoromethyl groups and the carbonyl moiety in this compound dictates its chemical reactivity and photophysical properties.[1] Experimental characterization through techniques like FT-IR, UV-Vis, and NMR spectroscopy provides essential data, but computational modeling offers a deeper, molecular-level understanding that is often inaccessible through experimentation alone.[2]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for:
-
Predicting Ground State Geometries: Determining the most stable three-dimensional arrangement of atoms.
-
Analyzing Electronic Properties: Investigating frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.[2]
-
Simulating Vibrational Spectra: Aiding in the interpretation of experimental FT-IR and Raman spectra.[3][4]
-
Elucidating Reaction Mechanisms: Mapping the energy landscapes of chemical reactions to understand pathways and transition states.
Comparing Computational Methodologies: A Performance Benchmark
The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. Here, we compare several common approaches for calculations on substituted benzophenones.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[5] The choice of functional is critical.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and often provides a good starting point for geometric and electronic property calculations of organic molecules.[6]
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): This long-range corrected functional is often superior for predicting electronic excitation energies and properties of charge-transfer complexes.[7]
-
ωB97X-D: This functional includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.
Basis Sets
The basis set determines the flexibility the calculation has to describe the distribution of electrons around the atoms.
-
Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are popular choices for their efficiency and reliability. The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry of molecules with electronegative atoms like fluorine and oxygen, while diffuse functions (+) are important for anions and excited states.[8]
-
Dunning's Correlation Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more computationally expensive but can provide higher accuracy, especially when electron correlation effects are significant.
The following table summarizes hypothetical, yet representative, calculated electronic properties of this compound using different levels of theory. These values are based on trends observed in similar fluorinated benzophenones.[7][8]
| Level of Theory | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| B3LYP/6-31G(d,p) | -7.25 | -1.85 | 5.40 | 3.85 |
| B3LYP/6-311+G(d,p) | -7.10 | -1.95 | 5.15 | 3.95 |
| CAM-B3LYP/6-311+G(d,p) | -7.50 | -1.70 | 5.80 | 3.90 |
| ωB97X-D/aug-cc-pVDZ | -7.45 | -1.75 | 5.70 | 3.92 |
Note: A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[2] The choice of functional can significantly impact the predicted gap.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section provides a detailed protocol for performing geometry optimization and vibrational frequency calculations on this compound using the Gaussian software package.[8]
1. Molecule Construction:
- Utilize a molecular modeling program (e.g., GaussView, Avogadro) to build the 3D structure of this compound.
- Perform an initial geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.
2. Gaussian Input File Generation:
- Create a new input file with a .gjf or .com extension.
- Specify the desired level of theory and basis set (e.g., #p B3LYP/6-311+G(d,p)).
- Include the Opt keyword for geometry optimization and Freq for frequency calculations.
- Add SCF=Tight for tighter convergence criteria.
- To simulate a solvent environment, include the SCRF keyword with a continuum model like IEFPCM (e.g., SCRF=(IEFPCM,Solvent=Water)).[8]
- Provide a descriptive title for the calculation.
- Specify the charge (0) and spin multiplicity (1 for a singlet ground state).
- Paste the Cartesian coordinates of the atoms from the molecule builder.
3. Execution and Analysis:
- Submit the input file to the Gaussian program for execution.
- Upon successful completion, analyze the output file (.log or .out).
- Confirm that the optimization converged and that there are no imaginary frequencies, which indicates a true energy minimum.
- Visualize the optimized geometry and vibrational modes using a molecular visualization program.
Visualizing the Computational Workflow and Molecular Structure
A clear understanding of the computational workflow is essential for reproducible research.
Caption: A typical workflow for the computational analysis of substituted benzophenones.
The optimized molecular structure of this compound reveals a non-planar conformation due to steric hindrance between the substituents.
Caption: Atom numbering scheme for this compound.
Comparative Vibrational Analysis
A powerful application of DFT is the prediction of vibrational spectra, which can be compared with experimental data to validate the computational model. The following table presents a comparison of calculated and hypothetical experimental vibrational frequencies for key functional groups. Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies; thus, scaling factors are commonly applied to improve agreement.[8]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Hypothetical Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1705 | 1670 |
| C-F Stretch (Aromatic) | 1280 | 1265 |
| C-F Stretch (CF₃ symm.) | 1195 | 1180 |
| C-F Stretch (CF₃ asymm.) | 1340 | 1325 |
Conclusion
The integration of quantum chemical calculations with experimental studies provides a robust framework for understanding the structure-property relationships of complex molecules like this compound.[2] DFT methods, particularly with hybrid functionals like B3LYP and appropriate Pople-style basis sets, offer a reliable and computationally efficient means to predict molecular geometries, electronic properties, and vibrational spectra. For more accurate electronic properties, especially those involving excited states, long-range corrected functionals such as CAM-B3LYP are recommended. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to apply computational chemistry to accelerate the design and development of novel chemical entities.
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Verifying the structure of 2-Fluoro-6-(trifluoromethyl)benzophenone reaction products
An In-Depth Guide to Verifying the Structure of 2-Fluoro-6-(trifluoromethyl)benzophenone Reaction Products
Introduction: The Challenge of a Versatile Scaffold
This compound is a highly valued fluorinated building block in modern chemical research, particularly in medicinal chemistry and materials science.[1] Its utility stems from a unique molecular architecture: a benzophenone core featuring a fluorine atom and a trifluoromethyl group in a sterically crowded ortho-position to each other. This arrangement imparts enhanced metabolic stability, modulates electronic properties, and improves binding affinity in drug candidates, while also offering distinct photophysical characteristics for materials applications like OLEDs.[1]
However, the very features that make this molecule attractive also present a significant analytical challenge. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups dictates its reactivity, but the steric hindrance can lead to complex reaction outcomes.[1] For researchers in drug development and materials science, unambiguously verifying the structure of its reaction products is not just a matter of academic rigor—it is a critical step in establishing structure-activity relationships and ensuring the integrity of their findings. This guide provides a comprehensive comparison of analytical methodologies, grounded in practical insights, to confidently elucidate the structures of this compound derivatives.
Dominant Reaction Pathways and Potential Isomeric Pitfalls
The reactivity of this compound is primarily governed by two sites: the activated aromatic ring and the carbonyl group. Understanding the likely reaction pathways is the first step in predicting potential products and designing an effective verification strategy.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient, making it highly susceptible to SNAr. The fluorine atom at the C2 position is the most probable leaving group, activated by the powerful electron-withdrawing trifluoromethyl (CF₃) and benzoyl groups at the ortho and adjacent positions, respectively. These groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution.[1][2] Reactions with O-, N-, or S-based nucleophiles typically yield products where the fluorine has been displaced.[2][3]
-
Carbonyl Group Addition: The electrophilic carbonyl carbon is a classic site for nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) or reduction by hydrides.[1][4][5] These reactions convert the ketone into a tertiary or secondary alcohol, respectively, leaving the substituted aromatic ring intact.
-
Palladium-Catalyzed Cross-Coupling: While the C-F bond is generally robust, the alternative phenyl ring can be functionalized with a halide (Br, I) or triflate to serve as a handle for Suzuki-Miyaura or other cross-coupling reactions.[6][7] This allows for the formation of C-C bonds, creating biaryl structures.
The primary analytical challenge arises from distinguishing the desired product from starting material and, more importantly, from potential side products or isomers that may form under certain conditions.
Core Analytical Techniques: A Comparative Analysis
No single technique is sufficient for absolute structural verification. An integrated approach, leveraging the strengths of multiple analytical methods, is essential. The two pillars of structural elucidation for these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Connectivity
NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.
-
¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments.[8] Its key advantage is the vast chemical shift range (~800 ppm), which minimizes signal overlap and makes spectral interpretation highly informative.[8]
-
Why it's critical: In an SNAr reaction, the disappearance of the signal corresponding to the aromatic fluorine (Ar-F) provides unequivocal evidence of a successful substitution. The CF₃ group signal will remain, likely with a slight shift depending on the new neighboring group.
-
-
¹H and ¹³C NMR: These standard experiments provide the backbone of the structural analysis.
-
Expert Insight: The fluorine and CF₃ groups introduce complex spin-spin couplings that are highly diagnostic. Look for characteristic coupling constants (J-values): ¹JC-F couplings are very large (>200 Hz), while multi-bond couplings like Jortho H-F (6-10 Hz) and Jmeta H-F (4-8 Hz) help assign proton positions relative to the fluorine atom.[9] After an SNAr reaction, these H-F couplings will vanish, and new correlations (e.g., to the protons of an incoming nucleophile) will appear.
-
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are ambiguous, 2D techniques are indispensable for piecing together the molecular puzzle.
-
HSQC (Heteronuclear Single Quantum Correlation): Directly correlates protons to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and confirming the connection between the benzoyl group, the substituted ring, and any newly introduced moieties.[9]
-
Mass Spectrometry (MS): The First Check for Composition
Mass spectrometry provides the molecular weight of a compound, offering a rapid confirmation that a reaction has occurred. It is also invaluable for identifying characteristic fragments that act as structural fingerprints.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is the gold standard for confirming the elemental composition of the product. It provides a highly accurate mass measurement, allowing for the calculation of a molecular formula that can distinguish between products with very similar nominal masses.
-
Fragmentation Analysis: The fragmentation pattern in techniques like Electron Ionization (EI-MS) or tandem MS (MS/MS) can reveal key structural motifs.
-
Expert Insight: Trifluoromethylated compounds often exhibit characteristic fragmentation pathways, including the loss of a ·CF₃ radical (a loss of 69 Da) or rearrangements involving CF₂.[10][11][12][13] Observing these specific losses can strongly support the presence of the CF₃ group in the product. However, relying solely on MS for identifying fluorinated products can be misleading, as some byproducts may not be detected efficiently.[14]
-
Data Comparison Table
| Feature | NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) | Mass Spectrometry (HRMS, MS/MS) |
| Primary Information | Atomic connectivity, 3D structure (via NOE) | Molecular formula, fragmentation patterns |
| Strengths | - Unambiguous isomer differentiation- Definitive proof of substitution site via ¹⁹F NMR- Detailed information on chemical environment | - High sensitivity (detects trace amounts)- Rapid confirmation of molecular weight- Provides elemental composition (HRMS) |
| Weaknesses | - Lower sensitivity (requires more sample)- Complex spectra for large molecules- Can be time-consuming to fully assign | - Cannot distinguish between isomers (e.g., positional isomers)- Fragmentation can be complex or non-existent- Ionization efficiency varies between compounds |
| Best For | Absolute structure proof, isomer identification | Confirming reaction success, mixture analysis (with LC/GC) |
A Validated Workflow for Structural Verification
A robust and self-validating workflow ensures that no structural feature is left to assumption. This systematic approach combines chromatographic separation with spectroscopic and spectrometric analysis.
Caption: Recommended workflow for verifying reaction product structures.
Case Study: SNAr with a Primary Amine
Let's consider the reaction of this compound with benzylamine. The expected product is 2-(benzylamino)-6-(trifluoromethyl)benzophenone.
SNAr Reaction Mechanism
Caption: SNAr mechanism showing nucleophilic attack and fluoride loss. (Note: Images are placeholders for chemical structures for visualization purposes.)
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in an oven-dried flask, add K₂CO₃ (2.0 eq) and benzylamine (1.2 eq).
-
Reaction Execution: Heat the mixture to 60 °C and stir under an inert atmosphere (N₂ or Ar) for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Anticipated Analytical Data and Interpretation
| Data Type | Starting Material | Expected Product | Rationale for Change |
| Molecular Formula | C₁₄H₈F₄O | C₂₁H₁₆F₃NO | Confirmed by HRMS, reflecting the addition of C₇H₈N and loss of F. |
| ¹⁹F NMR (δ, ppm) | Signal 1: ~-60 (CF₃)Signal 2: ~-115 (Ar-F) | Signal 1: ~-62 (CF₃)Signal 2: Absent | Crucial evidence: The disappearance of the Ar-F signal confirms substitution at that position. The CF₃ signal persists with a minor shift. |
| ¹H NMR (δ, ppm) | 7.2-7.8 (m, 8H, Ar-H) | 4.5 (d, 2H, -CH₂-)6.8-7.9 (m, 13H, Ar-H)~8.5 (t, 1H, -NH-) | Appearance of new signals for the benzylamine moiety (CH₂ and NH). The aromatic region becomes more complex. H-F coupling is no longer observed. |
| ¹³C NMR (δ, ppm) | ~160 (d, ¹JC-F ≈ 250 Hz, C-F) | ~155 (s, C-N) | The carbon at the substitution site (C2) shifts upfield and its large doublet splitting from fluorine collapses into a singlet. |
| MS (m/z) | 268.05 [M]⁺ | 355.12 [M]⁺ | The molecular ion peak corresponds to the mass of the substituted product. |
Conclusion
References
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
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Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Retrieved from [Link]
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Pews, R. G., Tsuno, Y., & Taft, R. W. (1967). A fluorine nuclear magnetic resonance shielding study of substituent effects on charge distributions in benzophenone and its Lew. Journal of the American Chemical Society. Retrieved from [Link]
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Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. Retrieved from [Link]
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Svensson, D. (2015). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. Retrieved from [Link]
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Lin, H., et al. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]
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Maas, G., et al. (2021). Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. ResearchGate. Retrieved from [Link]
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Washington, J. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
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Givskov, M., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Retrieved from [Link]
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Taft, R. W., et al. (1967). A fluorine nuclear magnetic resonance shielding study of substituent effects on charge distributions in benzophenone and its Lewis acid adducts. Journal of the American Chemical Society. Retrieved from [Link]
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Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]
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Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved from [Link]
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American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(Trifluoromethyl)benzophenone. PubChem. Retrieved from [Link]
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Eleya, N. (2013). Synthesis of Functionalized 4-Aryl-2,3 Bis (Trifluoromethanesulfonyloxy) Benzophenones, Based on Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tris (Trifluoromethanesulfonyloxy) Benzophenone. Science Journal of University of Zakho. Retrieved from [Link]
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Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
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National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1). Retrieved from [Link]
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Semantic Scholar. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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- 9. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
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- 11. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to 2-Fluoro-6-(trifluoromethyl)benzophenone
An In-Depth Guide to the Synthetic Strategies for 2-Fluoro-6-(trifluoromethyl)benzophenone
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS: 208173-18-6) is a highly valued fluorinated building block in modern chemistry.[1] Its unique molecular architecture, featuring a benzophenone core with ortho-fluoro and trifluoromethyl substituents, creates a sterically hindered and electronically distinct environment. This substitution pattern is deliberately engineered to enhance molecular stability and fine-tune electronic properties.[1]
In the realm of medicinal chemistry , this compound is a critical scaffold for active pharmaceutical ingredients (APIs), especially in developing targeted therapies for oncology and neurological disorders. The strategic inclusion of fluorine and a trifluoromethyl (CF₃) group is a well-established method to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] In materials science , this benzophenone derivative is leveraged for its unique photophysical properties, serving as a key component in Organic Light-Emitting Diodes (OLEDs) and as a photoinitiator in UV-curing technologies.[1]
However, the synthesis of this molecule is not trivial. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly deactivates the aromatic ring, while their placement at the ortho positions introduces considerable steric hindrance. These factors pose significant challenges to classical synthetic methodologies. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying mechanisms, experimental protocols, and the strategic rationale behind each approach.
Route 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a foundational reaction in organic chemistry for forming aryl ketones and represents the most direct pathway to the target molecule.[2][3] The reaction proceeds by an electrophilic aromatic substitution, where benzene is acylated using 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1][4]
Mechanistic Rationale & Experimental Causality
The reaction mechanism involves three key steps:
-
Generation of the Acylium Ion : A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride and facilitates the cleavage of the C-Cl bond. This generates a highly electrophilic, resonance-stabilized acylium ion.[5]
-
Electrophilic Attack : The π-electron system of the benzene ring attacks the acylium ion, forming a non-aromatic carbocation intermediate (an arenium ion).[2]
-
Rearomatization : The AlCl₄⁻ complex abstracts a proton from the arenium ion, restoring the ring's aromaticity and yielding the final benzophenone product.[2]
Expert Insight : The primary challenge in this synthesis is the severe deactivation of the 2-fluoro-6-(trifluoromethyl)benzoyl chloride starting material. The potent electron-withdrawing effects of the F and CF₃ groups make the formation of the acylium ion difficult, necessitating the use of a robust Lewis acid catalyst.[1] Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even an excess of the Lewis acid. This is because the product, an aryl ketone, is itself a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[4][6] This complex must be hydrolyzed during the aqueous workup to liberate the final product.
Experimental Protocol: Friedel-Crafts Acylation
Part A: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, monitoring the reaction by TLC until the starting benzoic acid is consumed.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
Part B: Acylation of Benzene
-
In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) to a stirring suspension of anhydrous benzene (which acts as both reactant and solvent).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride (1.0 eq) from Part A dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizing the Workflow: Friedel-Crafts Acylation
Route 2: The Organometallic Approach - Grignard Reagent Addition & Oxidation
This strategy circumvents the harsh, electrophilic conditions of the Friedel-Crafts reaction by inverting the polarity of the reactants.[1] Here, the substituted aromatic ring is converted into a potent nucleophile (a Grignard reagent), which then attacks an electrophilic benzaldehyde. A subsequent oxidation step furnishes the target ketone.
Mechanistic Rationale & Experimental Causality
This two-stage process relies on fundamentally different reactivity:
-
Grignard Reagent Formation and Addition : A 1-halo-2-fluoro-6-(trifluoromethyl)benzene (typically the bromide) reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.[7][8] This organomagnesium halide is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of benzaldehyde.[9] This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup yields a diaryl-methanol.
-
Oxidation : The secondary alcohol intermediate is then oxidized to the final ketone. A variety of oxidation reagents can be employed, such as pyridinium chlorochromate (PCC), a Swern oxidation, or the Dess-Martin periodinane, with the choice often depending on the scale and desired reaction conditions.
Expert Insight : The success of this route hinges on the scrupulous exclusion of water and other protic sources, as Grignard reagents are highly basic and will be quenched instantly.[9] The formation of the Grignard reagent from 2-halobenzotrifluorides can sometimes be challenging to initiate but is a well-documented process.[8][10] This route offers superior functional group tolerance compared to the Friedel-Crafts method and avoids the use of stoichiometric Lewis acids. The final oxidation step is generally high-yielding and clean.
Experimental Protocol: Grignard Addition & Oxidation
Part A: Synthesis of (2-Fluoro-6-(trifluoromethyl)phenyl)(phenyl)methanol
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) containing magnesium turnings (1.2 eq). Add a small crystal of iodine to help initiate the reaction.
-
Add a solution of 1-bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should be initiated gently (e.g., with a heat gun) if it does not start spontaneously.
-
Once the Grignard formation is complete (magnesium is consumed), cool the solution to 0°C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow, careful addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Part B: Oxidation to the Benzophenone
-
Dissolve the diaryl-methanol from Part A (1.0 eq) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion to the stirring solution.
-
Stir the mixture at room temperature for 2-4 hours until the starting alcohol is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with additional ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product.
Visualizing the Workflow: Grignard Addition & Oxidation
Route 3: The Modern Approach - Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile C-C bond-forming reactions in modern synthesis.[11] For this target, a plausible (though less documented) approach would involve the palladium-catalyzed coupling of a 2-fluoro-6-(trifluoromethyl)phenyl boronic acid derivative with a benzoyl halide or related species.
Mechanistic Rationale & Experimental Causality
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the benzoyl halide, forming a Pd(II) complex.
-
Transmetalation : A base activates the organoboron compound, facilitating the transfer of the aryl group from boron to the palladium center, displacing the halide.
-
Reductive Elimination : The two aryl groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final ketone product.
Expert Insight : The key advantage of the Suzuki coupling is its exceptionally mild reaction conditions and broad tolerance for a wide variety of functional groups.[3] This avoids the harsh Lewis acids of the Friedel-Crafts route and the highly reactive organometallics of the Grignard route. The primary considerations are the choice of catalyst, ligand, base, and solvent, which must be optimized for the specific substrates. The synthesis of the required boronic acid precursor adds a step to the overall sequence, but methods for their preparation are well-established.
Experimental Protocol: Suzuki Coupling (Hypothetical)
Part A: Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
In an inert-atmosphere glovebox or Schlenk line, combine 1-bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (KOAc) (3.0 eq).
-
Add an anhydrous, deoxygenated solvent such as dioxane or toluene.
-
Heat the reaction mixture to 80-100°C for 12-24 hours.
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the boronic ester.
Part B: Suzuki Coupling with Benzoyl Chloride
-
To a flask, add the boronic ester from Part A (1.0 eq), benzoyl chloride (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or CsF (2.0-3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or DME) and water.
-
Heat the mixture to 80-100°C for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the target benzophenone.
Visualizing the Workflow: Suzuki Coupling
Quantitative and Qualitative Comparison of Synthetic Routes
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Addition & Oxidation | Route 3: Suzuki Coupling |
| Number of Steps | 2 (from benzoic acid) | 2 (from aryl halide) | 2 (from aryl halide) |
| Reaction Conditions | Harsh (Stoichiometric strong Lewis acid, often low temp start) | Mild to moderate (Strictly anhydrous, moderate temps) | Mild (Catalytic metal, moderate temps) |
| Key Reagents | AlCl₃, SOCl₂, Benzene | Mg metal, Benzaldehyde, PCC (or other oxidant) | Pd catalyst, Boronic ester, Base |
| Scalability | Well-established for industrial scale | Good, but requires excellent control of anhydrous conditions | Can be challenging due to catalyst cost and removal |
| Key Advantages | Highly direct, uses inexpensive starting materials.[1] | Milder conditions, avoids strong Lewis acids, good versatility.[1] | Excellent functional group tolerance, catalytic metal usage.[3] |
| Key Disadvantages | Harsh conditions, requires stoichiometric Lewis acid, limited substrate scope.[1][4] | Multi-step, requires strictly anhydrous conditions, sensitive reagents.[9] | Cost of catalyst and boronic acid precursors, potential for side reactions like protodeboronation.[11] |
Conclusion and Recommendation
The synthesis of this compound can be successfully achieved via several distinct chemical strategies, each with a unique profile of advantages and challenges.
-
The Friedel-Crafts Acylation remains a powerful and direct method, particularly suited for large-scale synthesis where cost of raw materials is a primary driver. Its main drawback is the harshness of the reaction conditions.
-
The Grignard Reaction pathway offers a robust and more functional-group-tolerant alternative. It is an excellent choice for laboratory-scale synthesis where milder conditions are preferred, provided that rigorous control over anhydrous conditions can be maintained.
-
The Suzuki Cross-Coupling represents the most modern and versatile approach. While it may involve more expensive reagents and catalyst systems, its mildness and broad scope make it ideal for synthesizing complex derivatives or when sensitive functional groups are present elsewhere in the molecule.
The optimal choice of synthetic route ultimately depends on the specific requirements of the project, including the desired scale, cost constraints, available equipment, and the need for functional group compatibility. For general-purpose laboratory synthesis, the Grignard route often provides the best balance of efficiency, versatility, and manageable reaction conditions.
References
-
Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b . ResearchGate. [Link]
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]
- Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
- Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids . ChemRxiv. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester . ResearchGate. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates . Beilstein Journals. [Link]
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- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 8. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Mechanistic Nuances of 2-Fluoro-6-(trifluoromethyl)benzophenone in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of fluorinated reagents, 2-Fluoro-6-(trifluoromethyl)benzophenone stands out due to its unique electronic and steric profile.[1][2] This guide provides an in-depth analysis of the reaction mechanisms involving this versatile compound, comparing its performance with relevant alternatives and offering experimentally-grounded protocols. Our focus is to move beyond mere procedural descriptions to elucidate the causal factors governing its reactivity, thereby empowering you to make more informed decisions in your synthetic designs.
The Unique Structural and Electronic Landscape of this compound
The reactivity of this compound is fundamentally governed by the interplay of its three key components: the benzoyl group, the ortho-fluorine atom, and the ortho-trifluoromethyl (CF3) group.[1]
-
Powerful Electron-Withdrawing Effects : Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. Their presence significantly lowers the electron density of the aromatic ring to which they are attached, making it highly susceptible to nucleophilic attack.[1][3]
-
Activation of the Fluoro Leaving Group : The positioning of the strongly deactivating CF3 and benzoyl groups ortho and para to the fluorine atom is crucial. This arrangement effectively stabilizes the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group.[1][3]
-
Steric Hindrance : The proximity of the bulky trifluoromethyl and phenyl groups around the carbonyl center creates a sterically hindered environment, which can influence the regioselectivity of certain reactions.[1]
This combination of features makes this compound a superior substrate for specific transformations, most notably Nucleophilic Aromatic Substitution (SNAr).
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically valuable reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] This is not a concerted process but rather a two-step addition-elimination mechanism.[1]
Mechanism Deep Dive:
-
Nucleophilic Attack : A nucleophile (Nu-) attacks the carbon atom bearing the fluorine. This is the rate-determining step. The potent electron-withdrawing nature of the ortho-CF3 and para-benzoyl groups makes this carbon highly electrophilic and facilitates the attack.[3]
-
Formation of the Meisenheimer Intermediate : The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen of the carbonyl group and is stabilized by the inductive effects of the CF3 group. This stabilization is key to the reaction's feasibility.[1][3]
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context, yielding the substituted product.[3]
Caption: General mechanism for the SNAr reaction.
Comparative Performance Analysis
The enhanced reactivity of this compound in SNAr reactions is best understood through comparison with other substrates. The presence and positioning of the activating groups are paramount.
| Substrate | Activating Groups | Relative Reactivity in SNAr | Rationale |
| This compound | ortho-CF₃, para-Benzoyl (relative to F) | Very High | Optimal electronic activation from two powerful, well-positioned electron-withdrawing groups stabilizes the Meisenheimer intermediate effectively.[1][3] |
| 4-Fluorobenzophenone | para-Benzoyl | Moderate | Activated by one group. The reaction proceeds, but typically requires more forcing conditions than the title compound. |
| 2-Fluorobenzophenone | ortho-Benzoyl | Low to Moderate | Activation is less pronounced compared to the para-position for resonance stabilization. |
| 1-Fluoro-2-(trifluoromethyl)benzene | ortho-CF₃ | Moderate to High | The CF₃ group is a strong activator, making this a reactive substrate, though often less so than the title compound which benefits from the additional carbonyl group.[4] |
| Fluorobenzene | None | Negligible | Lacks the necessary electron-withdrawing groups to stabilize the anionic intermediate. Reaction does not proceed under standard SNAr conditions. |
This data underscores a critical principle: for SNAr to be efficient, the aromatic ring must be rendered "electron-poor" by potent electron-withdrawing groups positioned ortho and/or para to the leaving group.[1][3]
Validated Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary amine.
Sources
Safety Operating Guide
Understanding the Hazard Profile of 2-Fluoro-6-(trifluoromethyl)benzophenone
As a Senior Application Scientist, it is my responsibility to ensure that our valued clients, including esteemed researchers, scientists, and drug development professionals, are equipped with the necessary knowledge for the safe handling and disposal of our products. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Fluoro-6-(trifluoromethyl)benzophenone, ensuring the safety of laboratory personnel and the protection of our environment.
Based on these related compounds, this compound should be handled as a substance that:
Given its chemical structure—a halogenated aromatic ketone—it is classified as a halogenated organic compound.[3] Such compounds require specific disposal protocols to prevent environmental contamination and potential harm to human health.[4][5]
The Cardinal Rule: Waste Segregation
The foundational principle of proper chemical waste management is meticulous segregation.[4] Never mix incompatible waste streams. For this compound, this means it must be collected in a dedicated, properly labeled container for halogenated organic waste.[6]
Why is segregation so critical?
-
Preventing Dangerous Reactions: Mixing halogenated compounds with other chemical waste, such as strong acids or bases, can lead to violent reactions, generating toxic gases or excessive heat.
-
Ensuring Proper Treatment: Different categories of chemical waste undergo specific treatment and disposal processes.[7] Commingling waste streams can render a chosen disposal method ineffective or even hazardous.
-
Regulatory Compliance: Regulatory bodies like the Environmental Protection Agency (EPA) have stringent regulations regarding the disposal of hazardous waste, and improper segregation can lead to significant penalties.[8][9]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal from your facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous substances.[5][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause serious eye irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the risk of respiratory tract irritation from vapors or aerosols.[2] |
Step 2: Waste Collection
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.[11]
-
Label the Container: Proper labeling is a critical and mandatory step.[4][11] The label must include:
-
Collect the Waste: Carefully transfer the waste into the labeled container. Keep the container closed except when adding waste.[11]
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.[4]
-
Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Incompatibility: Ensure the stored halogenated waste is segregated from incompatible materials, such as strong oxidizing agents.[2]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal service.[4] Do not attempt to dispose of this compound down the drain or in the regular trash.[11]
The likely disposal method for this compound, given its halogenated nature, is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[2][7]
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Management of Spills and Contaminated Materials
In the event of a small spill, adhere to the following procedure:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels without first using an absorbent.
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.[12]
Any materials, such as gloves, weighing paper, or pipette tips, that come into direct contact with this compound must be disposed of as solid hazardous waste in a clearly labeled container.[8]
Final Considerations
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. The ultimate responsibility for safe laboratory practice lies with the researcher. By adhering to these procedures, you contribute to a safer working environment and the preservation of our ecosystem.
References
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- 2. synquestlabs.com [synquestlabs.com]
- 3. uakron.edu [uakron.edu]
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- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 9. wku.edu [wku.edu]
- 10. cleanmanagement.com [cleanmanagement.com]
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A Senior Application Scientist's Guide to Handling 2-Fluoro-6-(trifluoromethyl)benzophenone
Introduction: Prioritizing Safety in the Absence of Specific Data
Therefore, this guide has been developed by synthesizing safety data from structurally analogous compounds, particularly other fluorinated and trifluoromethylated benzophenone derivatives.[1][2][3][4] This approach, rooted in established chemical safety principles, provides a robust framework for handling this compound with the necessary precautions. The guidance herein represents best practices to ensure your safety and the integrity of your research.
Inferred Hazard Assessment
Based on data from similar chemical structures, 2-Fluoro-6-(trifluoromethyl)benzophenone should be handled as a substance with the potential for the following hazards.[2][3][4] This conservative assessment is crucial for establishing appropriate safety protocols.
| Hazard Class | GHS Category | Hazard Statement | Practical Implication for Researchers |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated contact may cause more severe dermatitis. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Accidental splashes can cause significant pain, redness, and watering of the eyes, with the potential for temporary vision impairment. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE): Your First Line of Defense
While engineering controls are the primary method of exposure reduction, the correct selection and use of PPE are critical for your direct protection.
Engineering Controls: The Foundation of a Safe Workspace
Before handling this compound, ensure the following engineering controls are in place and fully operational:
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should have good general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6]
Mandatory PPE Selection
The following PPE is required when handling this compound:
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face and should be worn over goggles.[7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Nitrile gloves offer good protection against a range of organic compounds. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Change gloves immediately if contamination is suspected.[5][6] |
| Body Protection | Fully-buttoned laboratory coat | A lab coat protects your skin and personal clothing from contamination.[6] For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | A respirator is typically not required if all work is performed within a functioning fume hood. However, if there is a potential for aerosol generation outside of a fume hood or during a large spill, a respirator with organic vapor cartridges and particulate pre-filters should be used.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a clear, step-by-step guide.
Safe Handling Workflow
Caption: Workflow for handling this compound.
Detailed Protocol
-
Preparation:
-
Ensure your work area within the chemical fume hood is clean and uncluttered.[6]
-
Assemble all necessary equipment (spatulas, glassware, etc.) before introducing the compound.
-
Donning PPE: Put on your lab coat, followed by safety goggles, a face shield, and finally, gloves.
-
-
Handling:
-
Post-Handling & Cleanup:
-
Wipe down the work surface and any equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste (see Disposal Plan below).
-
Doffing PPE: Remove gloves first, avoiding contact with the outside of the glove. Then remove your face shield and goggles, followed by your lab coat.
-
Wash your hands thoroughly with soap and water after removing all PPE.[1]
-
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Small Spill (inside fume hood):
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and its associated waste must be disposed of correctly to protect the environment and comply with regulations.
-
Waste Segregation is Key:
-
Solid Waste: Collect any unused or contaminated solid compound, along with contaminated disposables (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed container for Halogenated Organic Solid Waste .[6][10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for Halogenated Organic Liquid Waste .[10]
-
Do not mix halogenated and non-halogenated waste streams. [11][12] This is critical for proper disposal and cost management.
-
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (Irritant).[10]
-
Arranging Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.[5] Do not pour any amount of this chemical or its solutions down the drain.[11]
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzophenone. National Institutes of Health. Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
Kemicentrum. (2025). 8.1 Organic solvent waste. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.fi [fishersci.fi]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
